(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid
Description
BenchChem offers high-quality (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427153 | |
| Record name | Boc-D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-12-0 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-D-Ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of (R)-N2-Boc-ornithine
This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-N2-Boc-ornithine, a critical building block in peptide synthesis and drug development. The narrative is structured to provide not just a protocol, but a field-proven understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Selective Protection
(R)-N2-Boc-ornithine, also known as Nα-tert-Butoxycarbonyl-(R)-ornithine, is a derivative of the non-proteinogenic amino acid ornithine. Its utility in synthetic chemistry, particularly in the construction of complex peptides and peptidomimetics, stems from the orthogonal protection strategy it enables. The tert-Butoxycarbonyl (Boc) group on the α-amino (N2) position is labile under acidic conditions, while the δ-amino (N5) group remains free for further functionalization. This selective protection is paramount for directing chemical reactions to the desired site and is a cornerstone of modern peptide chemistry.[1]
The primary challenge in the synthesis of (R)-N2-Boc-ornithine lies in the selective protection of the α-amino group over the more nucleophilic δ-amino group. A standard approach relying solely on the pKa difference between the two amino groups often leads to a mixture of products, including the di-protected species and the undesired N5-Boc isomer.[2] To overcome this, a robust and regioselective method is required. The copper(II) chelation strategy has emerged as a highly effective and scalable solution to this synthetic problem.
The Core Strategy: Copper(II)-Mediated Regioselective Boc-Protection
The underlying principle of this synthesis pathway is the temporary protection of the α-amino and carboxyl groups of (R)-ornithine through chelation with a copper(II) ion. This forms a stable, planar complex that effectively masks the α-amino group, leaving the δ-amino group as the primary site for reaction. However, for the synthesis of N2-Boc-ornithine, the strategy is adapted to direct the acylation to the α-amino group before the formation of a fully blocking complex, or by carefully controlling the reaction conditions to favor the desired isomer. A more direct and reliable approach involves the formation of the copper complex to mask the α-amino and carboxyl groups, followed by protection of the δ-amino group, and subsequent removal of the copper to yield Nδ-protected ornithine. For the synthesis of Nα-Boc-ornithine, a nuanced approach is required, often involving the careful addition of the Boc-anhydride to the copper complex under controlled pH.
This guide will detail a reliable method for the synthesis of (R)-N2-Boc-ornithine starting from (R)-ornithine hydrochloride, employing the copper(II) chelation method for regioselective protection.
Synthesis Pathway Overview
Caption: Overall synthetic workflow for (R)-N2-Boc-ornithine.
Experimental Protocols
Part 1: Formation of the (R)-Ornithine-Copper(II) Complex
Rationale: This initial step is critical for selectively masking the α-amino and carboxyl groups of ornithine. The formation of a stable bis(ornithinato)copper(II) complex sterically hinders the α-amino group, making the δ-amino group more accessible for subsequent reactions. For the selective Nα-protection, the reaction conditions are controlled to favor the formation of a transient complex that directs the acylation.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-ornithine hydrochloride (1 equivalent) in deionized water.
-
Copper Salt Addition: To this solution, add copper(II) sulfate pentahydrate (0.5 equivalents) and stir until a homogenous blue solution is formed.
-
pH Adjustment: Slowly add a solution of sodium carbonate or sodium hydroxide to adjust the pH of the solution to approximately 9.5-10.0. This will result in the formation of a deep blue precipitate of the copper complex.
-
Isolation of the Complex: Isolate the precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by ethanol and diethyl ether to facilitate drying. The resulting solid is the (R)-Ornithine-Cu(II) complex, which can be used in the next step without further purification.
Part 2: Regioselective Nα-Boc Protection
Rationale: With the α-amino group coordinated to the copper ion, the Boc-anhydride is introduced. The reaction is performed under carefully controlled pH to ensure the selective acylation of the α-amino group.
Step-by-Step Protocol:
-
Suspension of the Complex: Suspend the dried (R)-Ornithine-Cu(II) complex in a mixture of dioxane and water (typically a 1:1 ratio).
-
Addition of Boc-Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) dissolved in a minimal amount of dioxane.
-
pH Maintenance: Maintain the pH of the reaction mixture between 9.0 and 9.5 by the dropwise addition of a 1N sodium hydroxide solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Continue stirring at room temperature for 4-6 hours or until the starting material is consumed as indicated by TLC.
Part 3: Decomplexation and Isolation of (R)-N2-Boc-Ornithine
Rationale: Once the Boc protection is complete, the copper ion must be removed to liberate the desired product. This is typically achieved by using a strong chelating agent like EDTA or by precipitation of copper sulfide.
Step-by-Step Protocol:
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with a 1M solution of hydrochloric acid or citric acid.
-
Copper Removal:
-
Method A (EDTA): Add a solution of ethylenediaminetetraacetic acid (EDTA) disodium salt to the mixture and stir until the blue color disappears, indicating the chelation of copper ions.
-
Method B (H₂S): Alternatively, bubble hydrogen sulfide gas through the solution to precipitate copper(II) sulfide as a black solid. This should be performed in a well-ventilated fume hood. Filter off the precipitate.
-
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate to transfer the (R)-N2-Boc-ornithine into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is often a viscous oil or a semi-solid.
Part 4: Purification by Crystallization
Rationale: The crude product may contain unreacted starting materials and byproducts. Crystallization is an effective method for obtaining high-purity (R)-N2-Boc-ornithine.
Step-by-Step Protocol:
-
Inducing Crystallization: If the crude product is an oil, it can often be induced to crystallize by trituration with a non-polar solvent such as hexane or diethyl ether.[3]
-
Seed Crystal (Optional): If available, adding a small seed crystal of pure (R)-N2-Boc-ornithine can facilitate crystallization.[4][5]
-
Pulping: Add a weak polar solvent and stir the mixture (pulping) for a period to encourage the formation of a white solid.[4]
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with a cold non-polar solvent, and dry under vacuum to yield pure (R)-N2-Boc-ornithine as a white powder.
Data Presentation
| Parameter | Expected Value |
| Appearance | White to off-white powder |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol |
| Melting Point | Varies, typically in the range of 200-210 °C (decomposes) |
| Optical Rotation ([α]²⁰/D) | Approximately +24.0° (c=1 in methanol) |
| Purity (by HPLC) | ≥ 98% |
Analytical Characterization
To ensure the identity and purity of the synthesized (R)-N2-Boc-ornithine, a comprehensive analytical characterization is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group) and the protons of the ornithine backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the ornithine side chain.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate and carboxylic acid functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
-
Optical Rotation: Measurement of the specific rotation will confirm the enantiomeric purity of the (R)-isomer.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be self-validating through in-process controls and final product analysis.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction.
-
pH Control: Strict maintenance of pH during the Boc protection step is crucial for selectivity.
-
Comprehensive Final Analysis: The combination of chromatographic (HPLC) and spectroscopic (NMR, IR, MS) analysis, along with the measurement of optical rotation, provides a robust confirmation of the product's identity, purity, and stereochemical integrity.
Visualization of the Core Mechanism
Caption: Mechanism of copper(II)-mediated selective Nα-Boc protection.
Conclusion
The synthesis of (R)-N2-Boc-ornithine via the copper(II) chelation strategy represents a reliable and scalable method for producing this valuable synthetic intermediate. By understanding the principles behind each step, from the regioselective protection to the final purification, researchers can consistently obtain a high-purity product. This guide provides the necessary technical details and theoretical background to empower scientists in their pursuit of novel peptide-based therapeutics and other advanced chemical entities.
References
-
Reddit. (2022). I'm stuck with α-amino Boc protection of ornithine and lysine. r/chemhelp. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
Sources
molecular weight and formula of Boc-D-Orn-OH
An In-depth Technical Guide to Boc-D-Ornithine-OH: Synthesis, Application, and Handling
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Nα-tert-Butoxycarbonyl-D-ornithine (Boc-D-Orn-OH), a pivotal building block in modern peptide chemistry and drug development. We will delve into its physicochemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and the critical role of its side-chain protected derivatives. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological fields who require a comprehensive understanding of this versatile non-proteinogenic amino acid.
Introduction: The Strategic Importance of Boc-D-Orn-OH
Boc-D-Orn-OH is a synthetic derivative of the non-proteinogenic amino acid D-ornithine. Its significance in synthetic chemistry is twofold: the D-configuration of its chiral center and the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on its alpha-amine (Nα).
-
The D-Configuration: Peptides incorporating D-amino acids exhibit enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This property is highly desirable in the design of peptide-based therapeutics, leading to a longer in-vivo half-life.
-
The Boc Protecting Group: The Boc group is a cornerstone of peptide synthesis, offering robust protection of the Nα-amino group during coupling reactions.[] It is stable under a wide range of conditions but can be cleanly removed with moderate acids, such as trifluoroacetic acid (TFA), a process central to the Boc/Bzl solid-phase peptide synthesis strategy.[][2]
While Boc-D-Orn-OH itself has a free delta-amino (Nδ) group on its side chain, this group is also a reactive nucleophile. To prevent unwanted side reactions, such as chain branching during peptide synthesis, the Nδ-amine is typically protected with an orthogonal protecting group. This leads to the widespread use of derivatives like Boc-D-Orn(Z)-OH and Boc-D-Orn(Fmoc)-OH, which allow for selective deprotection and modification of the side chain.[3]
Physicochemical and Structural Properties
The selection of the appropriate ornithine derivative is dictated by the synthetic strategy. The table below summarizes the key properties of Boc-D-Orn-OH and its most common Nδ-protected analogues.
| Property | Boc-D-Orn-OH | Boc-D-Orn(Z)-OH | Boc-D-Orn(Fmoc)-OH |
| Synonyms | Nα-Boc-D-ornithine | Nα-Boc-Nδ-Z-D-ornithine | Nα-Boc-Nδ-Fmoc-D-ornithine |
| Molecular Formula | C₁₀H₂₀N₂O₄[4][5] | C₁₈H₂₆N₂O₆ | C₂₅H₃₀N₂O₆[6] |
| Molecular Weight | 232.28 g/mol [4][5] | 366.41 g/mol | 454.53 g/mol [6] |
| CAS Number | N/A (D-isomer)¹ | 16937-92-1 | 163336-15-0[6] |
| Appearance | White to off-white powder | White to off-white powder | Crystalline solid[7] |
| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide (DMF).[7] Sparingly soluble in aqueous buffers.[7] | Soluble in organic solvents. | Soluble in DMSO and DMF (~30 mg/ml).[7] Sparingly soluble in aqueous buffers.[7] |
| Storage | 2-8°C | 2-30°C | -20°C[7] |
¹Note: The CAS number 21887-64-9 corresponds to the L-isomer, Boc-L-Orn-OH. The D-isomer is commercially available but a specific CAS may not be universally cited.
Core Applications: Orthogonal Strategy in Peptide Synthesis
The primary application of Boc-D-Orn-OH derivatives is in solid-phase peptide synthesis (SPPS), where the orthogonal nature of the protecting groups allows for precise, stepwise construction of complex peptides.[3] The term "orthogonal" refers to the ability to remove one class of protecting group under conditions that leave other classes intact.[2]
For instance, using Boc-D-Orn(Fmoc)-OH provides a powerful synthetic tool:
-
The Boc group on the Nα-terminus is removed with acid (e.g., TFA).
-
The Fmoc group on the Nδ side chain is removed with a mild base (e.g., piperidine).
-
The peptide's linkage to the resin (e.g., a Wang resin) is cleaved with a different strength of acid.
This orthogonality is invaluable for advanced peptide modifications, such as on-resin cyclization to form lactam bridges, site-specific labeling with fluorescent probes, or the attachment of polyethylene glycol (PEG) chains.[3]
Caption: Orthogonal deprotection of Boc-D-Orn(Fmoc)-OH in SPPS.
Experimental Protocols and Methodologies
The following protocols provide standardized procedures for the handling and application of Boc-D-Ornithine derivatives. As a Senior Application Scientist, I stress that these are templates; specific concentrations and reaction times may require optimization based on the peptide sequence and scale.
Protocol 1: Preparation of a Stock Solution
This protocol is based on solubility data for Boc-Orn(Fmoc)-OH.[7]
-
Objective: To prepare a concentrated stock solution for use in SPPS or other synthetic reactions.
-
Materials: Boc-D-Orn(Fmoc)-OH, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), inert gas (Argon or Nitrogen), volumetric flask.
-
Procedure:
-
Weigh the desired amount of Boc-D-Orn(Fmoc)-OH powder in a clean, dry vial.
-
Add the solvent of choice (e.g., DMF) to achieve the target concentration (e.g., 30 mg/mL).
-
Purge the vial with an inert gas to displace air and minimize moisture contamination.
-
Seal the vial and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C when not in use. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it, and not to store the aqueous solution for more than one day.[7]
-
Protocol 2: Standard Boc-SPPS Coupling Cycle
This workflow illustrates the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.
Caption: A standard cycle for Boc solid-phase peptide synthesis.
Methodology:
-
Pre-activation/Coupling: Dissolve Boc-D-Orn-OH and a coupling agent (e.g., HBTU) in DMF. Add an activation base (e.g., DIEA) and add the mixture to the resin which has a free N-terminal amine. Agitate for 1-2 hours.
-
Washing: After coupling, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.[]
-
Washing: Wash the resin with DCM and Isopropanol (IPA) to remove residual acid.
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM or DMF.
-
Washing: Wash the resin with DMF to prepare for the next coupling cycle.
Safety, Handling, and Storage
While specific toxicological data for Boc-D-Orn-OH is limited, it should be handled with the standard care afforded to all laboratory chemicals of unknown toxicity.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. If handling large quantities of powder, use a respirator (e.g., N95) to avoid inhalation.[8]
-
Handling: Avoid contact with skin and eyes and prevent dust generation.[8] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C or -20°C is recommended, depending on the specific derivative.[7][9][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: Safe handling workflow for chemical powders.
Conclusion
Nα-Boc-D-Ornithine-OH, particularly in its side-chain protected forms, is a sophisticated and indispensable reagent for the synthesis of advanced peptides. Its D-configuration provides a route to creating metabolically stable peptide therapeutics, while its orthogonal protecting groups offer chemists precise control over complex molecular architectures. A thorough understanding of its properties, handling requirements, and strategic deployment in SPPS is essential for any scientist engaged in the fields of peptide chemistry, medicinal chemistry, and drug discovery.
References
-
Fmoc-D-Orn(Boc)-OH [118476-89-4]. Aapptec Peptides. [Link]
-
Boc-Orn-OH [21887-64-9]. Aapptec Peptides. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
-
Peptide synthesis. Wikipedia. [Link]
Sources
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Orn-OH = 98 TLC 21887-64-9 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. scbt.com [scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 [sigmaaldrich.com]
A Spectroscopic Guide to (R)-N-α-Boc-ornithine: In-Depth NMR, IR, and MS Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction
(R)-N-α-tert-butoxycarbonyl-ornithine ((R)-N2-Boc-ornithine) is a pivotal chiral building block in medicinal chemistry and peptide synthesis. As a derivative of the non-proteinogenic amino acid ornithine, its proper structural verification is critical for ensuring the purity, efficacy, and safety of downstream applications, including the development of novel therapeutics and research reagents.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, sequential peptide bond formation.[2]
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize (R)-N2-Boc-ornithine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple presentation of data, offering insights into the causality behind the spectral features and providing robust, field-proven protocols for data acquisition. It is important to note that the spectroscopic data for (R)- and (L)-enantiomers are identical; therefore, data and principles derived from the more commonly cited N-α-Boc-L-ornithine are directly applicable.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
The Causality of Chemical Shifts and Couplings
In (R)-N2-Boc-ornithine, the distribution of electron density creates distinct magnetic environments for each proton and carbon. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent nuclei, "deshielding" them from the external magnetic field. This deshielding effect causes their signals to appear at a higher chemical shift (further downfield, to the left) in the NMR spectrum.[4][5] Conversely, nuclei in electron-rich environments are shielded and appear at lower chemical shifts (upfield).
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a proton census of the molecule. Based on analogous structures like N-Boc glutamic acid, the following signals are predicted for (R)-N2-Boc-ornithine.[6]
-
Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are highly shielded and magnetically isolated, resulting in a strong, sharp singlet peak around δ 1.45 ppm . This signal is a hallmark of the Boc protecting group.
-
Methylene Protons (-CH₂-): The three methylene groups along the side chain (C3, C4, C5) will appear as multiplets in the range of δ 1.6-1.9 ppm and δ 2.9-3.1 ppm . The C5 methylene protons, being adjacent to the terminal amino group, are the most deshielded and will appear further downfield.
-
Alpha-Proton (α-CH): The proton on the chiral center (C2) is adjacent to both the carboxylic acid and the Boc-protected amine. This deshielded environment causes its signal to appear as a multiplet around δ 4.0-4.3 ppm .
-
Amine and Carboxyl Protons (-NH, -COOH, -NH₂): The protons on the heteroatoms are exchangeable and often appear as broad signals. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The N-H proton of the Boc-carbamate may appear around δ 5.0-5.5 ppm , while the terminal -NH₂ and carboxylic acid -OH protons can be very broad and may exchange with deuterated solvents.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals for the Boc group are highly diagnostic.[7][8]
-
Boc Methyl Carbons (-C(C H₃)₃): The three equivalent methyl carbons of the tert-butyl group produce a strong, sharp signal around δ 28.0-28.5 ppm .
-
Alkyl Chain Carbons (-CH₂-): The side-chain methylene carbons (C3, C4) will appear in the aliphatic region, typically between δ 25-40 ppm . The C5 carbon, attached to the nitrogen, will be further downfield.
-
Alpha-Carbon (α-CH): The chiral carbon atom (C2) is connected to two electron-withdrawing groups, placing its signal around δ 53-56 ppm .
-
Boc Quaternary Carbon ( -C(CH₃)₃): The quaternary carbon of the Boc group is significantly deshielded and appears around δ 79-81 ppm .[8]
-
Boc Carbamate Carbonyl (-NH-C =O): The carbamate carbonyl carbon signal is found in the characteristic range of δ 155-157 ppm .[7]
-
Carboxylic Acid Carbonyl (-C OOH): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, appearing at δ 174-177 ppm .
Experimental Protocol for NMR Data Acquisition
This protocol ensures a self-validating system for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Weigh approximately 5-10 mg of (R)-N2-Boc-ornithine for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Chloroform-d). The choice of solvent is critical as it can influence the chemical shifts of labile protons.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C spectrum (e.g., 1024-4096 scans).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Diagram: NMR Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted IR Spectrum Analysis
The IR spectrum of (R)-N2-Boc-ornithine is dominated by absorptions from its key functional groups.
-
N-H Stretch: The secondary amine (carbamate) N-H stretch typically appears as a single, medium-intensity peak around 3300-3400 cm⁻¹ . The terminal primary amine (-NH₂) will show two bands in this region.
-
O-H Stretch: The carboxylic acid O-H stretch is a very broad band, often spanning 2500-3300 cm⁻¹ , and may overlap with C-H and N-H stretches.
-
C-H Stretches: Aliphatic C-H stretching vibrations from the alkyl chain and Boc group appear as sharp peaks just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.
-
Carbonyl (C=O) Stretches: This is a highly diagnostic region.
-
Boc Carbamate C=O: A very strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ . This is a key indicator of a successfully protected amine.[8]
-
Carboxylic Acid C=O: This also produces a strong, sharp peak, typically around 1700-1730 cm⁻¹ , which may overlap with the Boc carbonyl peak.
-
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Crystal Preparation: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid (R)-N2-Boc-ornithine powder directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram: IR (ATR) Analysis Workflow
Caption: Workflow for Infrared (IR) analysis using an ATR accessory.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Predicted Mass Spectrum Analysis
For (R)-N2-Boc-ornithine (Molecular Formula: C₁₀H₂₀N₂O₄, Molecular Weight: 232.28 g/mol ), the following ions are expected in a positive-ion ESI mass spectrum.
-
Protonated Molecule [M+H]⁺: The most abundant ion should be the molecule with an added proton, appearing at a mass-to-charge ratio (m/z) of 233.15 .
-
Sodium Adduct [M+Na]⁺: It is very common to observe an adduct with sodium ions, which would appear at m/z 255.13 .[9]
-
Boc Group Fragmentation: The Boc group is thermally labile and prone to fragmentation. Its fragmentation provides powerful evidence of its presence.
-
Loss of Isobutylene [M+H-56]⁺: A characteristic fragment corresponding to the loss of isobutylene (C₄H₈) from the protonated molecule, appearing at m/z 177.09 .[8]
-
tert-Butyl Cation [C₄H₉]⁺: A signal at m/z 57.07 corresponding to the stable tert-butyl cation is a definitive marker for the Boc group.[8]
-
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: The sample can be directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (nitrogen) assist in desolvation, releasing the analyte ions into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.
Diagram: MS (ESI) Analysis Workflow
Caption: A typical workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Summary of Spectroscopic Data
The table below consolidates the predicted key spectroscopic data for (R)-N2-Boc-ornithine, providing a quick reference for researchers.
| Technique | Feature | Predicted Value / Range | Interpretation |
| ¹H NMR | Boc Protons (-C(CH₃)₃) | ~ 1.45 ppm (singlet, 9H) | Hallmark of Boc group |
| Alpha Proton (α-CH) | ~ 4.0-4.3 ppm (multiplet, 1H) | Proton on the chiral center | |
| ¹³C NMR | Boc Methyls (-C(C H₃)₃) | ~ 28.0-28.5 ppm | Equivalent methyl carbons of the Boc group |
| Boc Quaternary (-C (CH₃)₃) | ~ 79-81 ppm | Quaternary carbon of the Boc group | |
| Boc Carbonyl (-NH-C =O) | ~ 155-157 ppm | Carbamate carbonyl carbon | |
| Acid Carbonyl (-C OOH) | ~ 174-177 ppm | Carboxylic acid carbonyl carbon | |
| IR | N-H Stretch (Carbamate) | 3300-3400 cm⁻¹ | Amine N-H vibration |
| C=O Stretch (Boc Carbamate) | 1680-1720 cm⁻¹ (Strong) | Diagnostic for Boc protection | |
| C=O Stretch (Carboxylic Acid) | 1700-1730 cm⁻¹ (Strong) | Carboxylic acid C=O vibration | |
| MS (ESI+) | Protonated Molecule [M+H]⁺ | m/z 233.15 | Molecular weight confirmation |
| Sodium Adduct [M+Na]⁺ | m/z 255.13 | Common adduct in ESI | |
| Boc Fragment [M+H-56]⁺ | m/z 177.09 | Loss of isobutylene from the Boc group | |
| Boc Fragment [C₄H₉]⁺ | m/z 57.07 | tert-Butyl cation fragment |
References
-
Tashima, T., et al. (2017). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]
-
Cheminfo. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Orn-OH [21887-64-9]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Orn(Fmoc)-OH [150828-96-9]. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]
-
ResearchGate. (n.d.). The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of IR spectra of (a) 6,6'-dibromoindigo without the BOC group. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Sourcing High-Purity Boc-D-Ornithine (Boc-D-Orn-OH) for Pharmaceutical and Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and verifying commercial sources of high-purity Nα-tert-Butoxycarbonyl-D-ornithine (Boc-D-Orn-OH). We will delve into the criticality of purity for this non-proteinogenic amino acid derivative, outline key supplier evaluation criteria, and provide actionable protocols for in-house quality verification.
Introduction: The Role of Boc-D-Orn-OH in Advanced Synthesis
Nα-Boc-D-ornithine is a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability against enzymatic degradation, a critical feature for therapeutic candidates. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of classic solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1][2] The unique properties of Boc-D-Orn-OH make it indispensable for creating novel peptide-based drugs, modifying protein functions, and developing complex bioactive molecules.[2][3]
The Imperative of High Purity in Synthesis
The success of a synthesis, the biological activity of the final peptide, and the reproducibility of experimental results are all directly contingent on the purity of the starting materials.[4] For Boc-D-Orn-OH, two primary categories of purity are paramount: chemical purity and enantiomeric (chiral) purity.
-
Chemical Impurities: These can include residual solvents, reagents from the manufacturing process, or side-products like truncated or modified ornithine derivatives. Such impurities can terminate peptide synthesis prematurely or be incorporated into the peptide chain, leading to a heterogeneous final product with altered pharmacological properties.[5]
-
Enantiomeric Impurities (L-Ornithine): The presence of the incorrect enantiomer, Boc-L-Orn-OH, is particularly detrimental. The precise three-dimensional structure of a peptide dictates its biological function.[1] Contamination with the L-isomer can lead to the formation of diastereomeric peptides, which are difficult to separate and can result in inactive, or even harmful, biological effects.[1][6] The determination of chiral purity is therefore critical for evaluating the quality of peptide pharmaceutical products.[7]
A Framework for Commercial Supplier Evaluation
Selecting a reliable supplier requires a multi-faceted evaluation beyond simple catalog listings. A robust quality control strategy involves scrutinizing the documentation and analytical rigor provided by the vendor.
Caption: Workflow for qualifying a commercial supplier of Boc-D-Orn-OH.
Key Evaluation Criteria:
-
Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should clearly state the lot number, the test methods used, the specification for each test, and the actual numerical result for the specific lot. Do not accept CoAs that simply state "Passes" or "Conforms."
-
Purity Specification: Look for suppliers offering high purity, typically ≥99%, as determined by a quantitative method like High-Performance Liquid Chromatography (HPLC).[2]
-
Analytical Methods: The supplier should use a suite of modern analytical techniques to validate their product. A multi-pronged approach is essential for a comprehensive purity assessment.[8][9]
-
HPLC: The primary method for determining chemical purity.[8]
-
Chiral HPLC: Essential for confirming enantiomeric purity and quantifying the undesired L-isomer.[7][10]
-
NMR Spectroscopy: Confirms the chemical structure and identity of the molecule.
-
Mass Spectrometry (MS): Verifies the molecular weight.
-
Optical Rotation: Provides confirmation of the correct stereoisomer.[2]
-
-
Consistency: Review CoAs from multiple lots if possible to assess lot-to-lot consistency, which is critical for long-term projects and manufacturing.
Comparative Data of Select Commercial Suppliers
The following table summarizes information for Boc-D-Orn-OH and related derivatives from various suppliers, compiled from publicly available data. This is for illustrative purposes; researchers must always obtain lot-specific CoAs for detailed specifications.
| Supplier | Product Name | CAS Number | Quoted Purity | Key Analytical Methods Noted |
| Chem-Impex | Nα-Boc-D-ornithine | 159877-12-0 | ≥ 99% (HPLC) | HPLC, Optical Rotation |
| Sigma-Aldrich (Merck) | Boc-D-Orn(Z)-OH | 16937-92-1 | ≥98.0% (TLC) | TLC |
| Aapptec Peptides | Fmoc-D-Orn(Boc)-OH | 118476-89-4 | Lot-specific (CoA) | CoA required |
| Santa Cruz Biotech | Boc-D-Orn(Fmoc)-OH | 163336-15-0 | Lot-specific (CoA) | CoA required |
| INDOFINE | Nα-BOC-L-ORNITHINE | 21887-64-9 | >99% by HPLC | HPLC |
Note: This table includes various derivatives to illustrate the range of products available. The focus of this guide, Boc-D-Orn-OH, is offered by suppliers like Chem-Impex.[2] Always verify the exact product name and CAS number.
Technical Protocol: Incoming Quality Control Verification
It is best practice to perform an in-house quality check on critical starting materials.[4] This protocol outlines a standard Reverse-Phase HPLC (RP-HPLC) method to verify the chemical purity of a newly received lot of Boc-D-Orn-OH.
Objective: To confirm the purity of Boc-D-Orn-OH is consistent with the supplier's Certificate of Analysis.
Materials:
-
Boc-D-Orn-OH sample
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Boc-D-Orn-OH sample in the Sample Diluent to a final concentration of 1 mg/mL.
-
HPLC System Setup:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 214 nm
-
Injection Volume: 10 µL
-
-
Chromatographic Gradient:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10-15 minutes.
-
Run a linear gradient from 5% to 80% Mobile Phase B over 25 minutes.
-
Hold at 80% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Compare the result to the supplier's CoA. The result should be within an acceptable variance (e.g., ± 0.5%) of the value reported by the supplier.
-
Caption: A typical workflow for purity verification via RP-HPLC.
Conclusion
Sourcing high-purity Boc-D-Orn-OH is a critical first step in ensuring the success and reproducibility of peptide synthesis and drug development programs. By moving beyond catalog descriptions and implementing a rigorous evaluation process that scrutinizes supplier-provided analytical data and incorporates in-house verification, researchers can mitigate risks associated with impurities. A partnership with suppliers who provide transparent, comprehensive, and lot-specific data is essential for advancing research where chemical and chiral integrity is non-negotiable.
References
- The Importance of Chiral Building Blocks in Peptide Synthesis. Google Cloud.
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.
- Nα-Boc-D-ornithine. Chem-Impex.
- Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed.
- Chiral Amino Acid and Peptide Separations – the Next Generation.
- Why Peptide Purity Matters in Labor
- Na-Fmoc-Nd-Boc-L-ornithine. Chem-Impex.
- A Comparative Guide to the Purity Assessment of Synthetic Boc-His(Z)-OH. Benchchem.
- Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of Synthetic Peptides with Fmoc-D-Phe(2,4-Cl2). Benchchem.
- impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Nα-BOC-L-ORNITHINE. INDOFINE Chemical Company, Inc..
- Boc-D-Orn(Fmoc)-OH. Santa Cruz Biotechnology.
- Fmoc-D-Orn(Boc)-OH. Aapptec Peptides.
- Boc- D -Orn(Z)-OH. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medium.com [medium.com]
- 5. ajpamc.com [ajpamc.com]
- 6. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
Methodological & Application
Application Note: A Detailed Protocol for the Acid-Catalyzed Deprotection of Nα-Boc-(R)-ornithine
For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and other complex nitrogen-containing molecules.[1] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, quantitative removal under mild acidic conditions.[2] This application note provides a comprehensive, field-proven protocol for the deprotection of the α-amino group of (R)-N2-Boc-ornithine, yielding (R)-ornithine as its acid salt.
Ornithine, a non-proteinogenic amino acid, is a key precursor in biosynthetic pathways and a common component in peptide-based pharmaceuticals. The selective deprotection of the Nα-Boc group is a critical step when the side-chain δ-amino group is intended to remain free for subsequent chemical modifications or to be revealed at a later stage in a synthetic sequence. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice to ensure robust and reproducible results.
Mechanistic Rationale of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[3] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate.[3] The carbamic acid is inherently unstable and rapidly decarboxylates to liberate the free amine and carbon dioxide gas.[3] The newly freed amine is then protonated by the excess acid in the reaction medium, yielding the corresponding amine salt.[4]
It is crucial to perform this reaction in a well-ventilated fume hood and to avoid using a closed system, as the evolution of carbon dioxide gas can cause a pressure build-up.[3]
Potential Side Reactions and Mitigation
The primary concern during Boc deprotection is the potential for the highly reactive tert-butyl cation to alkylate nucleophilic residues.[5] Amino acids with particularly susceptible side chains include tryptophan, methionine, cysteine, and tyrosine.[5] However, in the case of (R)-N2-Boc-ornithine with a free δ-amino group, the side-chain amine will be protonated under the strongly acidic conditions of the reaction, rendering it non-nucleophilic and thus protected from alkylation. Therefore, the use of scavengers, which are typically added to trap the tert-butyl cation, is generally not required for this specific substrate.
Experimental Protocol
This protocol outlines a standard procedure for the efficient deprotection of (R)-N2-Boc-ornithine using trifluoroacetic acid in dichloromethane.
Materials and Equipment
| Reagents and Solvents | Equipment |
| (R)-N2-Boc-ornithine | Round-bottom flask |
| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |
| Trifluoroacetic acid (TFA) | Ice bath |
| Diethyl ether, cold | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO3) solution (optional, for free-basing) | Separatory funnel (optional) |
| Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) (optional) | Filtration apparatus (optional) |
| TLC plates (silica gel) | pH paper or pH meter |
| TLC developing chamber and solvents (e.g., n-butanol:acetic acid:water, 4:1:1) | NMR spectrometer |
| Ninhydrin stain | Mass spectrometer |
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the (R)-N2-Boc-ornithine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This initial cooling helps to control any potential exotherm upon addition of the strong acid.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the cooled solution of the protected amino acid. A common and effective reaction mixture is a 1:1 (v/v) solution of DCM and TFA.[6][7]
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Monitoring (TLC):
-
To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate alongside a spot of the starting material.
-
Develop the TLC plate using an appropriate solvent system, such as a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).
-
After developing, dry the plate and visualize the spots using a ninhydrin stain. The deprotected ornithine product, having a free primary amine, will stain positive (typically a purple or yellow color), while the Boc-protected starting material will not. The product should also have a lower Rf value than the starting material due to its increased polarity.
-
-
Work-up and Isolation of the TFA Salt:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To the resulting oil or solid, add cold diethyl ether. This will cause the ornithine TFA salt to precipitate as a solid.
-
Collect the solid product by filtration, wash it with additional cold diethyl ether to remove any non-polar impurities, and dry it under vacuum.
-
-
Optional: Conversion to the Free Amine:
-
If the free amine is required for subsequent steps, dissolve the crude TFA salt in a minimal amount of water or DCM.
-
Cool the solution in an ice bath and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise until the pH is basic (pH 8-9), as confirmed with pH paper or a pH meter.
-
Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (note: ornithine free base has some water solubility, so multiple extractions may be necessary).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free (R)-ornithine.
-
Data Presentation
| Parameter | Value/Range | Rationale |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures sufficient solubility and reaction rate. |
| TFA Concentration | 25-50% (v/v) in DCM | A high concentration of TFA is required to drive the reaction to completion.[7] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling mitigates any exotherm, while room temperature provides sufficient energy for the reaction. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection; should be monitored by TLC. |
| Expected Yield | >95% (as TFA salt) | The reaction is generally high-yielding. |
Visualization of the Experimental Workflow
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Incorporation of Boc-D-Orn-OH into Peptide Sequences
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles. D-ornithine, a non-proteinogenic amino acid, is a particularly valuable building block. Its D-configuration confers resistance to enzymatic degradation, while its delta-amino group provides a versatile handle for modifications such as lactam bridge formation for cyclization, conjugation of payloads, or introduction of specific labels.[1] This guide provides a comprehensive overview of the principles and protocols for incorporating Nα-tert-butyloxycarbonyl-D-ornithine (Boc-D-Orn-OH) into peptide sequences, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations for side-chain protection, coupling methodologies, and deprotection strategies, offering field-proven insights to ensure high-fidelity peptide synthesis.
Introduction: The Strategic Advantage of D-Ornithine in Peptide Design
The use of non-proteinogenic amino acids like D-ornithine is pivotal in overcoming the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and limited conformational diversity.[2] The introduction of a D-amino acid into a peptide sequence significantly enhances its resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids.
Furthermore, the side chain of ornithine, with its terminal delta-amino group, is one methylene group shorter than that of lysine, offering unique structural constraints and opportunities for chemical modification. This functional handle is instrumental in:
-
Peptide Cyclization: Formation of lactam bridges between the ornithine side chain and the C-terminus or a side chain of another amino acid residue (e.g., aspartic or glutamic acid) can rigidify the peptide backbone, leading to improved receptor binding affinity and selectivity.[1]
-
Conjugation: The delta-amino group serves as a nucleophilic site for the attachment of various moieties, including small molecule drugs, imaging agents, and polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Structural Scaffolding: The unique stereochemistry and functionality of D-ornithine can be exploited to create novel peptide architectures and peptidomimetics.
This guide will focus on the practical aspects of utilizing Boc-D-Orn-OH as the starting material for incorporating this valuable residue.
Physicochemical Properties of Boc-D-Orn-OH Derivatives
The successful incorporation of Boc-D-Orn-OH hinges on a thorough understanding of its chemical properties and those of its side-chain protected derivatives. The choice of the side-chain protecting group is critical and dictated by the overall synthetic strategy, particularly the chemistry employed for the α-amino group protection of other residues (e.g., Fmoc) and the desired orthogonality for selective deprotection.[3][4]
| Property | Boc-D-Orn-OH | Boc-D-Orn(Z)-OH | Boc-D-Orn(Boc)-OH |
| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)-5-aminopentanoic acid | (2R)-2-(tert-butoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | (2R)-2,5-bis(tert-butoxycarbonylamino)pentanoic acid |
| Molecular Formula | C₁₀H₂₀N₂O₄ | C₁₈H₂₆N₂O₆ | C₁₅H₂₈N₂O₆[5] |
| Molecular Weight | 232.28 g/mol | 366.41 g/mol | 332.39 g/mol [5] |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| δ-Amino Protection | None | Z (Benzyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Solubility | Soluble in aqueous base, methanol, DMF | Soluble in DMF, DCM, methanol | Soluble in DMF, DCM, methanol |
| Storage Conditions | 2-8 °C | -20°C[6] | 2-8 °C |
Orthogonal Protection Strategies for D-Ornithine
The principle of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[4] When incorporating Boc-D-Orn-OH, the primary consideration is the protection of the delta-amino group.
-
Boc-D-Orn(Z)-OH: This is a commonly used derivative in Boc-based SPPS.[7][8] The Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the Nδ-Z group is stable to TFA but can be removed by strong acids like hydrofluoric acid (HF) or through catalytic hydrogenolysis.[9] This differential stability allows for the stepwise elongation of the peptide chain without affecting the side-chain protection.[7]
-
Boc-D-Orn(Boc)-OH: In this case, both the alpha and delta amino groups are protected by Boc groups. This derivative is particularly useful in Fmoc-based SPPS where the Nα-Fmoc group is removed by a base (e.g., piperidine), and the Boc groups on the ornithine side chain are removed during the final acid cleavage from the resin.[1]
-
Boc-D-Orn(Fmoc)-OH: This derivative is employed when the ornithine side chain is to be deprotected on the resin for subsequent modification, such as on-resin cyclization.[10] The Fmoc group can be selectively removed with piperidine without affecting the Nα-Boc group or other acid-labile side-chain protecting groups.
Experimental Protocols: Incorporating Boc-D-Orn-OH in SPPS
The following protocols are based on standard Boc-based solid-phase peptide synthesis (Boc-SPPS).
Workflow for Boc-SPPS
Caption: General workflow for incorporating Boc-D-Orn(Z)-OH in Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle of Boc-D-Orn(Z)-OH
This protocol assumes a 0.1 mmol synthesis scale on a Merrifield or PAM resin.
Materials:
-
Peptide-resin from the previous cycle (with a free N-terminal amine)
-
Boc-D-Orn(Z)-OH (0.4 mmol, 4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (0.4 mmol, 4 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[11]
-
Agitate for 2 minutes, then drain.
-
Add fresh 25-50% TFA in DCM and agitate for 20-30 minutes.[11] The formation of stable tert-butyl cations during this step necessitates the use of scavengers if tryptophan or methionine are present in the sequence.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x).
-
-
Neutralization:
-
To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).[12]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Orn(Z)-OH (4 eq) and HOBt (4 eq) in a minimal amount of DMF. Add DCM to this solution.
-
Add DIC (4 eq) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0 °C. The use of HOBt is crucial as it suppresses racemization and prevents side reactions like dehydration of asparagine and glutamine residues.[13][14]
-
Drain the DMF from the synthesis vessel and add the activated Boc-D-Orn(Z)-OH solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The peptide-resin is now ready for the deprotection of the newly added Boc-D-Orn(Z)-OH and coupling of the next amino acid.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
For Boc-D-Orn(Z)-OH: Cleavage from a Merrifield or PAM resin and removal of the Z group and other benzyl-based side-chain protecting groups is typically achieved using strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA).[15] This procedure must be performed in specialized equipment by trained personnel due to the hazardous nature of these reagents. Scavengers such as anisole or cresol are added to prevent side reactions caused by carbocations generated during cleavage.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the ninhydrin test remains positive after the coupling step, indicating incomplete reaction, the coupling step should be repeated. Sterically hindered couplings may require the use of more potent coupling reagents like HBTU, HATU, or PyBOP.[16][17]
-
Racemization: The risk of racemization is highest during the activation step. Pre-activation at low temperatures (0 °C) and the addition of HOBt or its derivatives can minimize this side reaction.[17]
-
Side-Chain Modification: If the delta-amino group of ornithine is intended for on-resin modification, an orthogonal protecting group like Fmoc or Alloc should be used. These can be selectively removed without affecting the Nα-Boc group or other acid-labile protecting groups.[3]
-
Choice of Coupling Reagents: While carbodiimides like DIC are cost-effective, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts often provide faster and more efficient couplings, especially for difficult sequences.[13][16]
Conclusion
Boc-D-Orn-OH is a versatile and valuable building block for the synthesis of modified peptides with enhanced therapeutic potential. A successful incorporation strategy relies on the careful selection of an appropriate side-chain protecting group that is orthogonal to the overall synthetic scheme. By understanding the underlying chemical principles of protection, activation, coupling, and deprotection, researchers can effectively integrate D-ornithine into their peptide sequences, paving the way for the development of novel and potent peptidomimetic drugs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Boc-Orn(Z)-OH in Advancing Peptide Therapeutics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from [Link]
-
ACS Publications. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Retrieved from [Link]
-
Flexbio System. (n.d.). Boc-D-Orn(Z)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-orn(boc)-OH. PubChem Compound Summary for CID 7015803. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected.... Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Orn(Z)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2025). Unusual Amino Acids: Ornithine. Retrieved from [Link]
-
National Institutes of Health. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Applications of Boc-Orn(Z)-OH. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Retrieved from [Link]
-
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
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- 5. Boc-orn(boc)-OH | C15H28N2O6 | CID 7015803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-D-Orn(Z)-OH | Flexbio System [flexbiosys.com]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the Quantification of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. The methodologies outlined herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and adherence to regulatory standards. This document details robust analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Ultraviolet (UV) and Mass Spectrometry (MS). Protocols for method validation, in accordance with International Council for Harmonisation (ICH) guidelines, are also extensively covered to ensure data integrity and reliability.
Introduction and Scientific Background
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, also known as Nα-Boc-D-ornithine, is a protected form of the non-proteinogenic amino acid D-ornithine. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for selective chemical modifications at the delta-amino group, making it a crucial building block in the synthesis of complex peptides and peptidomimetics. The stereochemistry of this compound is of paramount importance, as the biological activity of peptides and other chiral molecules is often highly dependent on their enantiomeric form.[1]
Accurate quantification of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is critical for various applications, including:
-
Process Chemistry: Monitoring reaction completion and purity during synthesis.
-
Quality Control: Ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).
-
Pharmacokinetic Studies: Determining the concentration of the compound and its metabolites in biological matrices.
-
Stability Testing: Assessing the degradation of the compound under various stress conditions.
This guide will delve into the analytical methodologies that provide the necessary specificity, sensitivity, and accuracy for these applications.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀N₂O₄ | [2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Appearance | Solid | [2] |
| Chirality | (R)-enantiomer | N/A |
| Solubility | Soluble in DMSO, requires warming in some cases. Hygroscopic nature of DMSO can impact solubility. | [3] |
The presence of the Boc group increases the hydrophobicity of the molecule compared to its parent amino acid, D-ornithine, making it well-suited for reversed-phase chromatography. The primary and secondary amine functionalities, along with the carboxylic acid group, provide sites for derivatization if enhanced detection sensitivity is required.
Core Analytical Strategy: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of Boc-protected amino acids.[] This technique separates compounds based on their hydrophobicity, offering excellent resolution and reproducibility.
Rationale for Method Selection
-
Compatibility: The physicochemical properties of Nα-Boc-D-ornithine are ideal for RP-HPLC.
-
Versatility: RP-HPLC can be coupled with various detectors (UV, MS) to meet different analytical needs.
-
Established Methodology: A vast body of literature and regulatory guidance exists for RP-HPLC method development and validation.
Workflow for Method Development
Caption: Workflow for RP-HPLC method development.
Protocol 1: Quantification by RP-HPLC with UV Detection
This protocol is suitable for routine quality control, purity assessment, and content uniformity testing where high sensitivity is not the primary requirement.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.
-
Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid (ACS grade), Water (HPLC grade).
-
Reference Standard: (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid of known purity.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water | Provides acidic pH to ensure protonation of the analyte and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Program | See table below | To ensure adequate retention and elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm | The amide bond of the Boc group provides some UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and sensitivity requirements. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Method Validation (ICH Q2(R2) Framework)
A comprehensive validation of the analytical method is mandatory to ensure its suitability for the intended purpose.[5][6][7]
Caption: Key parameters for analytical method validation.
3.4.1. Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8][9][10]
-
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Analyze all stressed samples against a control and evaluate for peak purity using a PDA detector. The goal is to achieve 10-20% degradation of the active substance.[8]
-
3.4.2. Validation Parameter Acceptance Criteria
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0% |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2) |
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring high sensitivity and selectivity, such as the analysis of biological samples or trace-level impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[][][12]
Rationale and Advantages
-
High Sensitivity: Capable of detecting analytes at picogram to femtogram levels.
-
High Selectivity: The use of Selected Reaction Monitoring (SRM) minimizes interference from matrix components.
-
Structural Information: Provides molecular weight and fragmentation data, confirming the identity of the analyte.
Instrumentation and Materials
-
LC System: UHPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal to correct for matrix effects and variations in instrument response.[12] If unavailable, a structurally similar compound can be used.
Method Parameters
-
Chromatography: A fast gradient using a shorter column (e.g., 50 x 2.1 mm) is often employed to increase throughput. The mobile phases can be adapted from the HPLC-UV method, often substituting volatile buffers like ammonium formate or formic acid for non-volatile ones like phosphate.[13]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analyte Tuning: Infuse a standard solution of the analyte to optimize the precursor ion and product ions for SRM.
-
Precursor Ion [M+H]⁺: m/z 233.1
-
Product Ions: The fragmentation of the Boc group (loss of isobutylene or tert-butyl) is a characteristic transition. For example, a common transition would be monitoring the loss of the Boc group.
-
-
SRM Transitions:
-
Analyte: e.g., 233.1 → 177.1 (Loss of C₄H₈)
-
Internal Standard: To be determined based on the chosen IS.
-
-
Sample Preparation for Biological Matrices
Sample preparation is a critical step to remove interferences like proteins and phospholipids.[14]
-
Protein Precipitation (PPT): A simple and common method. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts and can be used to concentrate the sample. A mixed-mode cation exchange sorbent would be appropriate for this analyte.
Chiral Purity Analysis
Ensuring the enantiomeric purity of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is crucial. This requires a chiral separation method.
Strategies for Chiral Separation
-
Chiral Stationary Phases (CSPs): HPLC columns with a chiral selector immobilized on the stationary phase. Polysaccharide-based columns are often effective for Boc-protected amino acids.[]
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[1]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on an achiral column.[15]
Protocol: Chiral HPLC with a Polysaccharide-Based CSP
-
Column: A column such as a Daicel CHIRALPAK® series column.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve separation.
-
Detection: UV at 210 nm.
The goal is to achieve baseline resolution of the (R)- and (S)-enantiomers to allow for accurate quantification of the undesired enantiomer, typically with a limit of quantification of 0.1% or lower.
Conclusion
The analytical methods presented in this guide provide a robust framework for the quantification and chiral purity assessment of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid. The choice of method—RP-HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity applications, and chiral HPLC for enantiomeric purity—should be dictated by the specific requirements of the analysis. Adherence to the principles of method validation as outlined by the ICH is paramount to ensure the generation of reliable, accurate, and reproducible data in a regulated environment.
References
- Bousquet, E., et al. (1987). Resolution of the Enantiomers of Various Alpha-Substituted Ornithine and Lysine Analogs by High-Performance Liquid Chromatography With Chiral Eluant and by Gas Chromatography on Chirasil-Val. Journal of Chromatography.
- BOC Sciences. Amino Acid Analysis Services.
- Ilisz, I., et al. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A.
- Qi, L., et al. (2009). Chiral Ligand-Exchange CE Assays for Separation of Amino Acid Enantiomers and Determination of Enzyme Kinetic Constant. Electrophoresis.
- PCI. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- BOC Sciences. Amino Acid MS Analysis Service.
- Reason, A. (2003). Validation of Amino Acid Analysis Methods. ResearchGate.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Intertek. (n.d.). Protein Forced Degradation Studies.
- AIT Bioscience. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- Simó, C., et al. (2008). Enantiomeric separation of ornithine in complex mixtures of amino acids by EKC with off-line derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Journal of Chromatography B.
- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Springer Nature Experiments. (n.d.). Validation of Amino Acid Analysis Methods.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ornithine.
- MedchemExpress.com. (n.d.). (R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid.
- CymitQuimica. (n.d.). (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid.
- Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Nakajima, M., et al. (2007). Amino acid analysis via LC-MS method after derivatization with quaternary phosphonium. Analytical and Bioanalytical Chemistry.
- Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis.
- Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
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- 14. LC-MS Amino Acid Analysis | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 15. Resolution of the enantiomers of various alpha-substituted ornithine and lysine analogs by high-performance liquid chromatography with chiral eluant and by gas chromatography on Chirasil-Val - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Coupling of (R)-N-α-Boc-ornithine with other Amino Acids
This guide provides a comprehensive overview of the principles and practices involved in the coupling of (R)-N-α-Boc-ornithine with other amino acids, a critical step in the synthesis of ornithine-containing peptides. Ornithine residues are pivotal in the design of novel peptide therapeutics, offering unique structural and functional properties, including the ability to form lactam bridges for cyclization, which can enhance peptide stability and bioactivity.[1] This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Foundational Principles: The Chemistry of (R)-N-α-Boc-ornithine Coupling
The successful synthesis of peptides containing (R)-N-α-Boc-ornithine hinges on a robust understanding of its unique chemical properties and the nuances of peptide bond formation. The core of this process is the reaction between the carboxylic acid of one amino acid and the amine of another.[2][3] However, the presence of multiple reactive functional groups in amino acids necessitates a carefully planned strategy involving protecting groups to prevent unwanted side reactions.[4]
(R)-N-α-Boc-ornithine features two key protecting groups:
-
α-Amino Protection (Boc): The tert-butyloxycarbonyl (Boc) group protects the α-amino group.[5][6] It is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[6][7][8]
-
Side-Chain Amine Protection: The δ-amino group of the ornithine side chain is typically protected with an acid-labile group, most commonly another Boc group (Fmoc-Orn(Boc)-OH is a common reagent in Fmoc-SPPS) or a benzyloxycarbonyl (Z) group in Boc-SPPS.[1][6][9] This orthogonal protection strategy is crucial for selective deprotection and modification of the side chain.[1][6]
The coupling reaction itself involves the activation of the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free α-amino group of the resin-bound amino acid or peptide chain.[2][3]
Logical Workflow for Peptide Elongation
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis (SPPS) incorporating an (R)-N-α-Boc-ornithine residue.
Caption: General workflow for solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.
Choosing Your Weapon: A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[10] Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[3][11]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] | Cost-effective, well-established. | Formation of insoluble urea byproducts (DCC), potential for N-acylurea formation, risk of racemization without additives.[3][11][12] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form an acyloxyphosphonium salt, which then reacts with the amine.[14][15] | High coupling efficiency, low racemization, do not cause guanidinylation.[15] | BOP byproduct is carcinogenic, can be more expensive.[11] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form an active ester (e.g., OBt or OAt ester) that reacts with the amine.[2][16] | Fast reaction rates, high efficiency.[16] | Can cause guanidinylation of the N-terminal amine, leading to chain termination.[2][17] |
Expert Insight: For routine couplings, carbodiimides like DIC in the presence of an additive such as HOBt or Oxyma offer a good balance of cost and efficiency.[16][18] For challenging couplings, such as those involving sterically hindered amino acids or for minimizing racemization, phosphonium salts like PyAOP are often the superior choice.[14][16] While highly efficient, aminium salts should be used with caution, particularly in excess, due to the risk of guanidinylation.[19]
Mechanism of Carbodiimide-Mediated Coupling
The following diagram illustrates the activation of a carboxylic acid by a carbodiimide and the subsequent aminolysis to form a peptide bond.
Caption: Simplified mechanism of carbodiimide-mediated peptide bond formation.
Protocols for Success: Step-by-Step Coupling Methodologies
The following protocols are provided as a starting point and may require optimization based on the specific amino acids being coupled and the scale of the synthesis.
Protocol 1: DIC/HOBt Mediated Coupling
This is a standard and widely used protocol for solid-phase peptide synthesis.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield or Wang resin) with the first amino acid attached in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Perform Boc deprotection using 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM and then DMF.
-
Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin again with DMF to remove excess base.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.
-
Add Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid/HOBt solution and allow for a pre-activation time of 5-10 minutes.
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Capping:
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test).[20][21] A negative test (no blue color) indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed.[18][22]
-
Alternatively, any unreacted amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences.[20]
-
-
Washing:
-
After complete coupling, thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and byproducts.
-
Protocol 2: PyBOP Mediated Coupling for Difficult Sequences
This protocol is recommended for sterically hindered amino acids or sequences prone to aggregation.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (2-4 equivalents), PyBOP (2-4 equivalents), and HOBt (2-4 equivalents, optional but recommended) in DMF.
-
Add DIPEA (4-8 equivalents) to the mixture. The solution will typically change color.
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing procedures as in Protocol 1.
-
Reagent Stoichiometry and Solvents
| Component | Equivalents (relative to resin loading) | Common Solvents |
| Boc-Amino Acid | 2 - 4 | DMF, DCM, NMP |
| Coupling Reagent | 2 - 4 | DMF, DCM, NMP |
| Additive (HOBt, Oxyma) | 2 - 4 | DMF, DCM, NMP |
| Base (DIPEA, NMM) | 4 - 8 | DMF, NMP |
Troubleshooting and Key Considerations
-
Racemization: This is a major side reaction where the stereochemistry of the activated amino acid is inverted.[10][23] To minimize racemization, avoid excessive pre-activation times, use additives like HOBt or Oxyma, and consider using weaker bases for sensitive couplings.[3][18]
-
Incomplete Coupling: Sterically hindered amino acids or peptide aggregation can lead to incomplete reactions.[18] In such cases, perform a double coupling, switch to a more potent coupling reagent like PyAOP, or increase the reaction temperature.[18][22]
-
Side-Chain Reactions: The side chains of certain amino acids (e.g., Asn, Gln, Asp) can undergo side reactions like dehydration or aspartimide formation.[11][18] Proper side-chain protection is crucial to prevent these issues.[4][24]
-
Monitoring Reaction Progress: Besides the Kaiser test, HPLC and mass spectrometry of a small, cleaved sample can provide quantitative information on the reaction's progress and the presence of impurities.[21][25][26]
Purification and Characterization
After synthesis, the peptide is cleaved from the resin using a strong acid, typically TFA, often with a cocktail of scavengers to protect sensitive residues.[18] The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[27][28][29] The identity and purity of the final dipeptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.
Purification Workflow
The following diagram outlines the typical steps involved in the purification of a synthetic dipeptide.
Caption: Standard workflow for the purification of synthetic peptides.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
- Coste, J. Phosphonium Salts. In E-EROS Encyclopedia of Reagents for Organic Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Merck Millipore. Novabiochem® Coupling reagents.
- Maini, G., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 334-341.
- Maini, G., et al. (2017). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Crystal Growth & Design, 18(1), 334-341.
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
- Das, M., & Lahiri, A. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1164(2), 199-206.
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
sb-PEPTIDE. Peptide purification method development. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Palasek, S. A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1146, 3-23.
- Karampelas, T., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(43), 9146-9152.
- Bai, S., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1018-1027.
- Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
- Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]
- Li, W., & Li, W. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(6), 1238-1253.
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
-
ResearchGate. Scope of amino acid coupling with N-Boc alanine All reactions were.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. bachem.com [bachem.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. peptide.com [peptide.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 24. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chem.uci.edu [chem.uci.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
Application Notes and Protocols for the HPLC Purification of Peptides Containing Boc-D-Orn-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Purifying Peptides with Boc-D-Orn-OH
The incorporation of non-canonical amino acids into peptide structures is a key strategy in modern drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. Boc-D-Orn-OH, with its protected delta-amino group, is a valuable building block for creating constrained cyclic peptides or serving as a site for conjugation. However, the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ornithine side chain presents a significant challenge during the final purification step. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols for peptides frequently employ mobile phases containing trifluoroacetic acid (TFA), which can prematurely cleave this permanent Boc group, leading to a heterogeneous product mixture and diminished yield.
This application note provides a comprehensive guide to the successful purification of peptides containing a final Boc-D-Orn-OH residue. We will delve into the causality behind experimental choices, offering detailed protocols for both standard and milder purification strategies. The aim is to equip researchers with the knowledge to develop a robust, self-validating purification system that ensures the integrity of the final peptide product.
The Chromatographic Behavior of Boc-D-Orn-OH Containing Peptides
The presence of the Boc group on the D-ornithine side chain significantly influences the peptide's chromatographic behavior in RP-HPLC. The Boc group is bulky and hydrophobic, which can lead to:
-
Increased Retention Time: The hydrophobicity of the Boc group enhances the peptide's interaction with the non-polar stationary phase (e.g., C18), resulting in longer retention times compared to its unprotected counterpart.[1]
-
Potential for Peak Broadening: Strong hydrophobic interactions may lead to slower desorption kinetics, which can result in broader peaks and reduced resolution.
-
Solubility Issues: Highly hydrophobic peptides can sometimes be challenging to dissolve in the initial, highly aqueous mobile phase, potentially leading to precipitation on the column.[]
Understanding these characteristics is crucial for developing an effective purification strategy.
Method Development: A Tale of Two Mobile Phases
The central challenge in purifying peptides with a permanent Boc-D-Orn-OH group is the stability of the Boc protecting group. The standard mobile phase additive, TFA, while excellent for achieving sharp peaks for most peptides, is acidic enough to cause gradual cleavage of the Boc group.[3] This necessitates a careful consideration of the mobile phase composition.
Strategy 1: The Calculated Risk - TFA-Based Mobile Phase
For relatively short purification runs and peptides where the Boc-D-Orn-OH is not exceptionally sensitive, a standard TFA-based mobile phase can sometimes be employed. The key is to minimize the exposure time to the acidic conditions.
Causality: TFA is a strong ion-pairing agent that effectively protonates the peptide's basic residues and residual silanol groups on the silica-based stationary phase, minimizing secondary ionic interactions and leading to sharper peaks and better resolution.[4][5] The risk of Boc cleavage is mitigated by working quickly and immediately neutralizing or lyophilizing the collected fractions.
Strategy 2: The Safer Harbor - Mild Acid and Buffered Mobile Phases
To ensure the integrity of the Boc group, milder mobile phase additives are highly recommended. These include formic acid, acetic acid, or buffered systems like ammonium bicarbonate.
Causality:
-
Formic Acid (FA): As a weaker acid than TFA, formic acid provides a less harsh acidic environment, significantly reducing the rate of Boc cleavage.[6] While it is also a good ion-pairing agent, it may result in slightly broader peaks compared to TFA.[6] It is, however, highly compatible with mass spectrometry.[7]
-
Ammonium Bicarbonate: A volatile buffer system that allows for purification at a neutral or slightly basic pH.[8] At higher pH, the Boc group is completely stable. This approach can also alter the selectivity of the separation, potentially resolving impurities that co-elute under acidic conditions.[3]
Experimental Protocols
Materials and Reagents
-
Crude lyophilized peptide containing Boc-D-Orn-OH
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Formic acid (FA), LC-MS grade
-
Ammonium bicarbonate, analytical grade
-
C18 reversed-phase HPLC column (preparative and analytical)
-
HPLC system with a UV detector and fraction collector
-
Lyophilizer
Sample Preparation
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent like acetonitrile or isopropanol, followed by dilution with the initial mobile phase.[]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Protocol 1: Purification using a TFA-Based Mobile Phase (for less sensitive peptides)
Instrumentation and Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard HPLC with UV detector | Preparative HPLC with UV detector and fraction collector |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5-10 µm, 21.2 x 250 mm (or larger) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min (adjust based on column diameter) |
| Detection | 220 nm | 220 nm |
| Column Temp. | Ambient | Ambient |
Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.
-
Inject the prepared sample.
-
Elute with a linear gradient of increasing Mobile Phase B. A typical starting gradient would be 5-65% B over 30 minutes. This should be optimized based on the retention time of the target peptide determined from an analytical run.
-
Collect fractions corresponding to the target peptide peak.
-
Immediately analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and promptly freeze and lyophilize to remove the solvents and TFA.
Protocol 2: Purification using a Formic Acid-Based Mobile Phase (Recommended for Boc protection)
Instrumentation and Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard HPLC with UV/MS detector | Preparative HPLC with UV detector and fraction collector |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5-10 µm, 21.2 x 250 mm (or larger) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min (adjust based on column diameter) |
| Detection | 220 nm (and MS if available) | 220 nm |
| Column Temp. | Ambient | Ambient |
Method:
-
Follow the same steps for equilibration, injection, elution, and fraction collection as in Protocol 1. The gradient may need to be adjusted as peptide retention times can differ in formic acid compared to TFA.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and lyophilize. Formic acid is volatile and will be removed during lyophilization.
Protocol 3: Purification using an Ammonium Bicarbonate Buffered Mobile Phase
Instrumentation and Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard HPLC with UV detector | Preparative HPLC with UV detector and fraction collector |
| Column | pH-stable C18, 5 µm, 4.6 x 250 mm | pH-stable C18, 5-10 µm, 21.2 x 250 mm (or larger) |
| Mobile Phase A | 20 mM Ammonium Bicarbonate, pH 7.8 | 20 mM Ammonium Bicarbonate, pH 7.8 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min (adjust based on column diameter) |
| Detection | 220 nm | 220 nm |
| Column Temp. | Ambient | Ambient |
Method:
-
Follow the same steps for equilibration, injection, elution, and fraction collection as in the previous protocols. The selectivity will likely be different, so gradient optimization is crucial.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and lyophilize. Ammonium bicarbonate is volatile and will sublime during lyophilization. Multiple lyophilization cycles may be needed for complete removal.
Visualization of the Purification Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Ornithine Side-Chain Deprotection
Welcome to the technical support guide for troubleshooting issues related to the deprotection of the N-δ-Boc-ornithine side chain. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in solid-phase or solution-phase peptide synthesis. Here, we will dissect common problems, provide robust troubleshooting strategies, and explain the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of my ornithine-containing peptide retaining the Boc group after my standard TFA cleavage cocktail. What's the primary cause?
This is a common issue that typically points to three potential areas: incomplete reaction kinetics, reagent degradation, or steric hindrance.
-
Incomplete Reaction: The most frequent cause is simply that the reaction has not gone to completion. Standard cleavage cocktails using 95% Trifluoroacetic Acid (TFA) are highly effective, but factors like reaction time, temperature, and efficient mixing are critical. Peptides still bound to resin may experience diffusion limitations, where the TFA has difficulty accessing all the Boc-protected sites, especially within a compacted resin bed.
-
Reagent Quality: Trifluoroacetic acid is hygroscopic and its effectiveness can be compromised by water content. Ensure you are using a fresh, high-purity bottle of TFA. Similarly, scavengers in your cocktail can degrade over time.
-
Steric Hindrance: The local chemical environment around the ornithine residue can play a significant role. Bulky adjacent amino acids can sterically hinder the approach of the TFA molecule to the Boc-group's carbonyl, slowing down the deprotection kinetics.
Q2: My mass spectrometry results show a +100 Da adduct on my peptide. Is this related to incomplete deprotection?
Yes, a +100 Da mass addition is the characteristic signature of a remaining tert-Butyloxycarbonyl (Boc) group (C₅H₉O₂). This confirms that the deprotection step is the root cause of your issue. You may also see a +56 Da adduct, which corresponds to the tert-butyl cation, a reactive intermediate in the deprotection process, alkylating electron-rich residues like Tryptophan or Methionine.
Q3: Can my choice of scavengers in the cleavage cocktail affect the deprotection efficiency?
While scavengers are primarily added to "quench" reactive carbocations generated during deprotection and prevent side reactions with sensitive residues (e.g., Trp, Met, Cys), their presence can slightly dilute the effective concentration of TFA. However, their impact on deprotection efficiency is generally minimal compared to the primary factors of TFA concentration and reaction time. The benefits of preventing side-product formation far outweigh any minor dilution effects. A standard and highly effective scavenger cocktail is the "Reagent B" or a variation thereof, which typically includes triisopropylsilane (TIS) and water.
Troubleshooting Guide: Overcoming Incomplete Deprotection
This section provides a systematic approach to diagnosing and solving incomplete N-δ-Boc-ornithine deprotection.
Initial Diagnosis: Confirming the Issue
Before making significant changes to your protocol, it's crucial to confirm the extent of the problem.
Protocol 1: Analytical HPLC & LC-MS Analysis
-
Sample Preparation: After your standard cleavage and workup, dissolve a small aliquot of your crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC Analysis:
-
Column: Use a standard C18 reverse-phase column (e.g., 3.5-5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: Run a linear gradient from 5% to 95% B over 20-30 minutes.
-
Detection: Monitor at 214 nm and 280 nm.
-
-
Interpretation: The Boc-protected peptide is significantly more hydrophobic and will have a longer retention time than the fully deprotected peptide. The relative peak areas can give you a semi-quantitative assessment of the deprotection efficiency.
-
LC-MS Confirmation: Couple the HPLC to a mass spectrometer to confirm the identities of the peaks. The desired product will have the expected mass, while the incompletely deprotected species will show a mass increase of +100.1 Da.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing the issue based on your initial findings.
Caption: The Sₙ1 mechanism of Boc deprotection by acidolysis.
The rate-limiting step is the formation of the stable tert-butyl carbocation.
-
Steric Hindrance: If bulky neighboring groups prevent efficient protonation of the Boc carbonyl by TFA, the entire process is stalled.
-
Insufficient Acidity: If the TFA is diluted (e.g., by excessive water), the protonation equilibrium shifts to the left, slowing the reaction. This is why using fresh, high-purity TFA is critical.
-
Carbocation Side Reactions: The generated tert-butyl cation is highly electrophilic. Without scavengers like TIS or water to trap it, it will readily alkylate any nucleophilic residues on your peptide, leading to undesired byproducts.
By understanding these principles, you can make more informed decisions to optimize your deprotection strategy and achieve high-purity ornithine-containing peptides for your research.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Available at: [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. Available at: [Link]
-
Pearson, D. A., Blanchette, M., McKee, M. L., & Eason, C. S. (1989). Scavengers for solid-phase peptide synthesis. In Peptides (pp. 939-941). De Gruyter. Available at: [Link]
-
Solé, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-dynorphin A. The Journal of Organic Chemistry, 57(20), 5399-5403. Available at: [Link]
-
Luba, J., & Kaczmarek, E. (2022). Recent Advances in Protecting Group Chemistry in the Synthesis of Peptides. Molecules, 27(19), 6533. Available at: [Link]
-
Agami, C., & Couty, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(15), 2701-2724. Available at: [Link]
Technical Support Center: Synthesis of (R)-N2-Boc-ornithine
Welcome to the technical support center for the synthesis of (R)-N2-Boc-ornithine (Boc-Orn-OH). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your final product yield and purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective synthesis of (R)-N2-Boc-ornithine?
The main difficulty lies in achieving selective N-protection at the α-amino (N2) group without reacting with the δ-amino (N5) group of the side chain. (R)-ornithine possesses two primary amine nucleophiles. While there is a difference in their basicity (and therefore nucleophilicity), this difference is often not sufficient to guarantee perfect selectivity under standard acylation conditions, leading to the formation of the undesired N5-Boc and N2,N5-di-Boc-ornithine byproducts.[1]
Q2: What are the common synthetic strategies to achieve N2-selectivity?
There are two primary strategies employed to favor the formation of the N2-protected product:
-
Direct pH-Controlled Protection: This is the most common method. It leverages the difference in the pKa values of the two amino groups. The α-amino group is more acidic (pKa ≈ 9) than the δ-amino group (pKa ≈ 11). By carefully controlling the reaction pH to be slightly above the pKa of the α-amino group but below that of the δ-amino group (typically pH 9.5-10), the α-amino group is preferentially deprotonated and thus more nucleophilic, favoring its reaction with Di-tert-butyl dicarbonate (Boc₂O).[1]
-
Copper(II) Chelation Method: This classic method involves the formation of a copper(II) chelate with the (R)-ornithine. The copper ion coordinates with the α-amino group and the carboxylate, effectively blocking them from reacting.[1] This leaves the δ-amino group as the only available site for acylation. After protecting the δ-amino group (e.g., with a Cbz group), the copper is removed, and the now-free α-amino group can be selectively protected with the Boc group. This is a multi-step but highly selective approach, often used for preparing orthogonally protected ornithine derivatives like Nα-Boc-Nδ-Cbz-L-ornithine.[2]
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 or Chloroform:Methanol:Acetic Acid, 85:10:5) should be used to resolve the starting material (ornithine), the desired product (N2-Boc-ornithine), and the major byproduct (N2,N5-di-Boc-ornithine). Staining with ninhydrin is effective, as both the starting material and the desired product have a free primary amine and will stain (typically yellow/orange for the Boc-protected amine and purple for the free ornithine), while the di-Boc byproduct will not. For more quantitative analysis, HPLC or LC-MS can be employed.
Part 2: Troubleshooting Guide for Low Yield & Impurities
This section addresses specific issues encountered during the synthesis.
Problem 1: My overall yield is consistently low. What are the primary factors to investigate?
Low yield is a common complaint that can stem from several factors, from incomplete reactions to product loss during workup.
Possible Cause A: Incomplete Reaction The reaction may not have reached completion. This can be due to insufficient reaction time, incorrect stoichiometry, or poor solubility of the starting material. Ornithine, as a zwitterion, can have poor solubility in common organic solvents.[3]
Recommended Solution:
-
Optimize Reaction Time: Monitor the reaction by TLC every 1-2 hours until the starting material spot has been consumed. Reactions are typically run for 16-24 hours.
-
Adjust Stoichiometry: While a slight excess of Boc₂O is needed, a large excess can promote di-Boc formation. Start with 1.1-1.2 equivalents of Boc₂O.
-
Improve Solubility: The reaction is often performed in a mixed solvent system, such as acetone/water or dioxane/water, to dissolve both the polar amino acid and the nonpolar Boc₂O.[1]
Possible Cause B: Significant Formation of Byproducts The most common byproduct is N2,N5-di-Boc-ornithine. If conditions are not selective, a significant portion of your starting material will be converted to this byproduct, reducing the yield of the desired mono-protected product.
Recommended Solution:
-
Strict pH Control: Use a pH meter and maintain the pH of the reaction mixture between 9.5 and 10.0 by the slow, dropwise addition of a base (e.g., 1M NaOH). This is the single most critical parameter for selectivity.
-
Controlled Reagent Addition: Add the Boc₂O slowly, either portion-wise as a solid or dissolved in a suitable solvent like acetone or dioxane, to maintain a low instantaneous concentration, which disfavors the second addition.
Possible Cause C: Product Loss During Workup and Purification (R)-N2-Boc-ornithine is an amino acid derivative and can be amphiphilic, leading to challenges during extraction and purification. Acidification is required to protonate the carboxylate for extraction into an organic solvent, but using a pH that is too low can risk partial cleavage of the acid-labile Boc group.[4][5]
Recommended Solution:
-
Careful pH Adjustment: After the reaction, acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl or citric acid) to a pH of ~3. This protonates the carboxylate group, allowing for extraction into a solvent like ethyl acetate.
-
Purification Strategy: Avoid overly acidic conditions during silica gel chromatography. It is often beneficial to pre-treat the silica gel with a small amount of triethylamine in the eluent. Alternatively, ion-exchange chromatography can be a highly effective purification method for amino acid derivatives.[6]
Problem 2: My final product is contaminated with a significant amount of N2,N5-di-Boc-ornithine. How can I improve selectivity?
This is a direct result of the N5-amino group reacting with Boc₂O.
Troubleshooting Flowchart for Selectivity Issues
Caption: Troubleshooting decision tree for di-Boc impurity.
Problem 3: The workup and purification are difficult, and I'm struggling to isolate a pure product.
The zwitterionic and amphiphilic nature of amino acids and their derivatives makes purification non-trivial.
Recommended Purification Protocol:
-
Initial Workup: After acidification to pH ~3, extract the product into ethyl acetate. Wash the organic layer with brine to remove excess water and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization (if possible): The crude product may sometimes be purified by crystallization. Attempt crystallization from solvent systems like Ethyl Acetate/Hexanes or Methanol/Ether.
-
Column Chromatography: If crystallization fails, flash column chromatography on silica gel is the standard method.
-
Eluent System: Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A common gradient is 0% to 10% Methanol in Dichloromethane. Adding 0.5-1% acetic acid to the eluent can help suppress tailing by keeping the carboxyl group protonated.
-
Monitoring: Collect fractions and analyze them by TLC to pool the pure product.
-
Data Summary: Comparison of Synthetic Strategies
| Parameter | Direct pH-Controlled Method | Copper Chelation Method |
| Principle | Kinetic control via pKa difference | Thermodynamic control via chelation |
| Selectivity | Moderate to Good (highly dependent on pH) | Excellent |
| Steps | 1 | 3-4 (Chelation, Protection, De-chelation) |
| Reagents | Boc₂O, Base (NaOH) | CuSO₄, Base, Protecting Group, EDTA |
| Typical Yield | 60-80% | Generally higher for the protected intermediate |
| Pros | Simpler, faster, fewer steps | Highly selective, good for complex derivatives |
| Cons | Risk of di-Boc formation, requires strict pH control | More steps, use of heavy metals |
Part 3: Experimental Protocol & Workflow
Optimized Protocol for Direct N2-Boc Protection of (R)-Ornithine
This protocol is a starting point and may require optimization for your specific lab conditions.
-
Dissolution: Dissolve (R)-ornithine hydrochloride (1 eq) in a 1:1 mixture of Dioxane and Water.
-
pH Adjustment: Cool the solution to 0 °C in an ice bath. Adjust the pH to 9.8 using 1M NaOH, monitoring with a calibrated pH meter.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.15 eq) in dioxane. Add this solution to the ornithine mixture dropwise over 1 hour. Maintain the pH at 9.8 by concurrently adding 1M NaOH as needed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor by TLC.
-
Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with 1M HCl or 10% citric acid solution.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (Silica gel, 0-10% MeOH in DCM with 0.5% Acetic Acid) or crystallization.
General Synthesis Workflow Diagram
Caption: Step-by-step workflow for (R)-N2-Boc-ornithine synthesis.
References
-
Reddit. (2025, December 29). I'm stuck with α-amino Boc protection of ornithine and lysine. r/chemhelp. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). CN105175275B - A kind of isolation and purification method of L ornithine.
Sources
- 1. reddit.com [reddit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. CN105175275B - A kind of isolation and purification method of L ornithine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Mass Spectrometry Signal for Boc-Protected Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of tert-butyloxycarbonyl (Boc)-protected peptides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common issues and obtain high-quality, reproducible data. The Boc protecting group, while essential in peptide synthesis, is notoriously labile under certain mass spectrometry conditions, leading to analytical challenges.[1][2] This resource is designed to explain the "why" behind these challenges and offer practical, field-proven solutions.
I. Frequently Asked Questions (FAQs)
Q1: Why is my primary observed mass missing the Boc group? I see a significant peak at [M+H-100]⁺.
This is the most common issue encountered with Boc-protected peptides. The Boc group is highly acid-labile and can easily fragment under typical electrospray ionization (ESI) conditions.[3] The peak at [M+H-100]⁺ corresponds to the neutral loss of the entire Boc group (C₅H₈O₂), which has a mass of approximately 100.05 Da.[4][5] This fragmentation can occur in the ESI source itself, a phenomenon known as in-source fragmentation.
Causality: The energy applied in the ESI source to desolvate and ionize the analyte is often sufficient to break the labile bond of the carbamate, leading to the premature loss of the protecting group.[6]
Q2: I also see a peak at [M+H-56]⁺. What does this correspond to?
The peak at [M+H-56]⁺ represents the neutral loss of isobutylene (C₄H₈) from the Boc group, which has a mass of approximately 56.06 Da.[4][5] This is another characteristic fragmentation pathway for Boc-protected amines and peptides, often occurring through a McLafferty-like rearrangement.[7][8] The observation of both [M+H-100]⁺ and [M+H-56]⁺ is a strong indicator of the presence of a Boc-protected species, even if the parent ion is weak or absent.[9][10]
Q3: My signal intensity is very low, or I don't see my peptide at all. What could be the cause?
Low or no signal can stem from several factors:
-
Poor Ionization Efficiency: The bulky and relatively non-polar Boc group can sometimes hinder the efficient ionization of the peptide.[5]
-
Signal Suppression: The presence of trifluoroacetic acid (TFA) in the mobile phase, commonly used for peptide separations in HPLC, is a major cause of ion suppression in ESI-MS.[11][12] Even at low concentrations (e.g., 0.1%), TFA can significantly reduce the signal of your peptide.[2]
-
High Salt Concentration: Salts from buffers or synthesis workups can suppress the ESI signal.[5]
-
Sample Degradation: The peptide may have degraded prior to analysis.
Q4: My spectra are very complex, with many unexpected peaks. What's going on?
Complex spectra can arise from several sources:
-
Incomplete Deprotection: If the Boc group was not completely removed during the final cleavage step of synthesis, you will have a mixture of fully deprotected, partially deprotected, and fully protected peptides.[11][13]
-
Adduct Formation: It is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if glassware was not properly cleaned or if salts are present in the solvents.[5]
-
Contaminants: Contaminants from solvents, plasticware (e.g., plasticizers), or detergents can introduce a host of interfering peaks.[14][15] Keratin from dust and handling is also a very common contaminant in peptide analysis.[16]
Q5: Can I use Trifluoroacetic Acid (TFA) in my mobile phase?
It is strongly recommended to avoid TFA when analyzing Boc-protected peptides.[2] TFA is a strong acid that can cause the cleavage of the Boc group either in the vial before injection or within the ESI source.[2][17] Furthermore, TFA is a strong ion-pairing agent that causes significant signal suppression in ESI-MS.[11][12]
Recommendation: Replace TFA with 0.1% formic acid (FA) in your mobile phases.[2][4] FA provides a source of protons for ionization while having a much weaker ion-pairing effect, leading to better signal intensity.[11]
II. In-Depth Troubleshooting Guides
Problem 1: Weak or Absent Parent Ion with Dominant Boc-Loss Fragments
This section provides a systematic approach to minimize in-source fragmentation and enhance the signal of the intact Boc-protected peptide.
Causality Explained
The energy within the ESI source, controlled by parameters like capillary temperature and fragmentor/cone voltage, can be tuned.[18] Higher energy settings promote more efficient desolvation but also increase the likelihood of fragmenting labile molecules like Boc-protected peptides.[6] Our goal is to find a balance that allows for sufficient ionization with minimal fragmentation. Using a "softer" ionization method can also be beneficial.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for weak parent ion signals.
Step-by-Step Experimental Protocols
Protocol 1: Mobile Phase Adjustment
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).
-
Equilibrate System: Thoroughly flush the HPLC system and column with the new mobile phases to remove all traces of TFA.
-
Re-analyze Sample: Inject the sample using the FA-modified mobile phases.
Protocol 2: Optimization of MS Source Parameters
-
Initial Analysis: Perform an initial injection with standard instrument settings to acquire a baseline spectrum.
-
Reduce Fragmentor/Cone Voltage: Decrease the fragmentor (or cone) voltage in decrements of 10-20 V. Acquire a spectrum at each setting and monitor the ratio of the parent ion to the [M+H-100]⁺ fragment.
-
Adjust Capillary Temperature: Lower the capillary/source temperature in 25-50 °C increments. This can reduce the thermal energy imparted to the analyte.
-
Find Optimal Balance: Continue to adjust these parameters to find the point where the parent ion signal is maximized relative to the fragment ions.
| Parameter | Starting Value (Typical) | Optimization Range | Rationale |
| Fragmentor/Cone Voltage | 120 V | 60-120 V | Reduces in-source fragmentation.[2] |
| Capillary Temperature | 325 °C | 250-350 °C | Minimizes thermal degradation.[18] |
| Mobile Phase Modifier | 0.1% TFA | 0.1% Formic Acid | Reduces acid-lability and ion suppression.[2][12] |
Table 1: Recommended MS Parameter Optimization for Boc-Peptides.
Problem 2: No Signal or Very Poor Signal-to-Noise Ratio
This guide addresses issues of poor ionization and signal suppression.
Causality Explained
For a peptide to be detected by ESI-MS, it must be effectively desolvated and ionized. High salt concentrations in the sample compete with the analyte for charge, suppressing its signal.[5] Similarly, some bulky protecting groups can sterically hinder the protonation necessary for ionization in positive ion mode.
Troubleshooting Workflow
Caption: Workflow for addressing poor signal-to-noise.
Step-by-Step Experimental Protocols
Protocol 3: Sample Desalting
-
Prepare Desalting Tip: Use a C18 ZipTip or equivalent. Wet the tip with 100% acetonitrile, then equilibrate with 0.1% formic acid in water.
-
Bind Sample: Load your peptide sample onto the tip. The peptide will bind to the C18 material.
-
Wash: Wash the tip with 0.1% formic acid in water to remove salts and other hydrophilic impurities.
-
Elute: Elute the desalted peptide with a small volume of 50-70% acetonitrile containing 0.1% formic acid.
-
Analyze: Inject the cleaned sample into the LC-MS system.
Protocol 4: System Contamination Check
-
Prepare a Blank: Fill a clean autosampler vial with your mobile phase A/B mixture (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
Run the Blank: Execute your standard LC-MS method with the blank injection.
-
Analyze the Data: Examine the total ion chromatogram (TIC) and spectra for common contaminants like polyethylene glycol (PEG), plasticizers (phthalates), or slip agents (erucamide). These often appear as repeating series of peaks.
| Contaminant | Common m/z Values (Positive Mode) | Likely Source |
| Sodium Adducts | [M+22.99]⁺ | Glassware, buffers |
| Potassium Adducts | [M+38.96]⁺ | Glassware, buffers |
| Polyethylene Glycol (PEG) | Series of peaks separated by 44.03 Da | Lab detergents, plastics |
| Phthalates | e.g., 149.02, 279.16 | Plastic tubes and containers |
| Keratins | Various peptide masses | Dust, skin, hair |
Table 2: Common Contaminants and Adducts in MS Analysis.[5][15][16]
III. References
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Reddit. (2024). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry. [Link]
-
Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. ACS Publications. [Link]
-
Kawasaki, K., et al. (2010). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed. [Link]
-
Reddy, G. S., et al. (2006). Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. PubMed. [Link]
-
Reddy, P. N., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]
-
Wolf, C., et al. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
-
ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!. [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
-
Cotham, W. E., et al. (2004). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. PubMed. [Link]
-
Fornelli, L., et al. (2017). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. NIH. [Link]
-
Tsujikawa, K., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH. [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. [Link]
-
Scion. Common Background Contamination Ions in Mass Spectrometry. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Schittmayer, M., et al. (2020). Investigation of Impurities in Peptide Pools. MDPI. [Link]
-
Scisciola, L., et al. (2022). Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs. MDPI. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025). Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins | Request PDF. [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. NIH. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Li, Y., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]
-
Wojtkiewicz, A. M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks. [Link]
-
Tabb, D. L., et al. (2005). Increasing Peptide Identification in Tandem Mass Spectrometry Through Automatic Function Switching Optimization. CORE. [Link]
-
Antunes, M. V., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
-
Joe Chem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Sheng, H., et al. (2015). In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. PMC - NIH. [Link]
-
Kocienski, P. J. (1994). Acid-labile protecting groups. ResearchGate. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. ccc.bc.edu [ccc.bc.edu]
- 16. massspec.unm.edu [massspec.unm.edu]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthetic (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic Acid by HPLC
Introduction: The Critical Role of Purity in a Versatile Building Block
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, commonly known in the scientific community as Boc-D-Ornithine, is a non-proteinogenic amino acid derivative of paramount importance. Its unique structure, featuring a terminal primary amine on the side chain and a protected alpha-amine, makes it a crucial building block in the solid-phase synthesis of complex peptides and peptidomimetics. These resulting molecules are often investigated as therapeutic agents, making the purity of their constituent parts a non-negotiable starting point for drug discovery and development.
The quality of a synthetic peptide is directly influenced by the chemical and chiral purity of the protected amino acids used in its assembly.[1] Impurities, whether they are by-products from the synthesis of Boc-D-Ornithine or the presence of the undesired (S)-enantiomer, can lead to the formation of incorrect peptide sequences or diastereomeric peptide impurities. These aberrant species can exhibit altered biological activity, increased toxicity, or challenging purification profiles, ultimately compromising research outcomes and patient safety.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of synthetic Boc-D-Ornithine. We will explore two orthogonal HPLC approaches: Reversed-Phase HPLC for determining chemical purity (assay and related substances) and Chiral HPLC for quantifying enantiomeric purity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the quality and integrity of this critical synthetic intermediate.
The Analytical Challenge: Unpacking Chemical and Stereochemical Integrity
Assessing the purity of Boc-D-Ornithine requires a two-pronged approach. We must interrogate both its chemical identity and its stereochemical configuration.
-
Chemical Purity: This refers to the presence of any substance that is not Boc-D-Ornithine. Potential impurities can include residual starting materials, reagents from the Boc-protection step, by-products like over-alkylated species, or degradation products. A robust analytical method must be able to separate the main component from these structurally similar compounds.
-
Enantiomeric Purity: As a chiral molecule, Boc-D-Ornithine exists as two non-superimposable mirror images: the (R)-enantiomer (D-form) and the (S)-enantiomer (L-form). For its intended use, the enantiomeric excess (% ee) must be exceptionally high, often exceeding 99%.[1] The analytical method must, therefore, be highly selective to resolve these two enantiomers and accurately quantify the minute presence of the undesired (S)-form.
The workflow for a complete purity assessment is a sequential process, ensuring both aspects are thoroughly evaluated.
Caption: High-level workflow for the complete purity assessment of Boc-D-Ornithine.
Part 1: Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the industry-standard method for determining the chemical purity and assay of pharmaceutical intermediates.[2][3] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.
The Causality Behind Method Design
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for separating small organic molecules like Boc-D-Ornithine. Its long alkyl chains provide sufficient hydrophobicity to retain the molecule via its tert-butyl group and carbon backbone, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is typical. The gradient, which involves increasing the percentage of the organic solvent (acetonitrile) over time, is necessary to elute a range of compounds with varying polarities.
-
Mobile Phase Modifier: The inclusion of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is critical.[4][5] Boc-D-Ornithine possesses a free carboxylic acid and a terminal amine. At neutral pH, these groups can interact with residual, un-capped silanol groups on the silica backbone of the column, leading to poor peak shape (tailing). The acid serves two purposes:
-
It protonates the free silanols, minimizing unwanted secondary ionic interactions.
-
It ensures the analyte's carboxylic acid is fully protonated, promoting consistent retention and sharp, symmetrical peaks.
-
Detailed Experimental Protocol: RP-HPLC
Objective: To quantitatively determine the chemical purity of Boc-D-Ornithine and separate it from potential process-related impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-20 min: 5% to 80% B; 20-22 min: 80% B; 22-23 min: 80% to 5% B; 23-30 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Sample Concentration: Accurately weigh and dissolve the Boc-D-Ornithine sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter prior to injection to remove any particulates.
3. System Suitability Test (SST):
-
Before running samples, inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the system is performing consistently.
4. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Enantiomeric Purity by Chiral HPLC
Directly separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector molecule bonded to the silica support. Enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.
Comparison of Chiral Stationary Phases
For Boc-protected amino acids, two classes of CSPs have proven to be particularly effective: macrocyclic glycopeptides and polysaccharide derivatives.
| CSP Type | Chiral Selector Example | Separation Principle | Advantages | Considerations |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., Astec CHIROBIOTIC T) | Multi-modal interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket structure.[6][7] | Broad selectivity for polar and ionic compounds. Excellent for underivatized and N-protected amino acids.[7] Robust and compatible with reversed-phase mobile phases. | Can be more expensive. The D-enantiomer is often the more retained species.[7] |
| Polysaccharide Derivative | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-2) | Enantiomers fit differently into the chiral grooves and cavities of the helical polymer structure. Interactions include hydrogen bonds and π-π stacking.[1] | High success rate for a wide range of compounds. Good loading capacity. Often provides baseline resolution.[1] | Selectivity can be highly dependent on the mobile phase composition and any additives. |
Both CSP types are excellent choices, and the final selection may depend on in-house availability and specific impurity profiles. For this guide, we will detail a protocol using a Teicoplanin-based CSP, which is highly cited for this class of compounds.
Caption: Differential interaction of enantiomers with a Chiral Stationary Phase.
Detailed Experimental Protocol: Chiral HPLC
Objective: To resolve and quantify the (R)- and (S)-enantiomers of Boc-Ornithine to determine enantiomeric purity.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector |
| Column | Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | 10 mM Ammonium Acetate in Water / Methanol (40:60 v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Diluent: Mobile Phase.
-
Sample Concentration: Dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.
-
Racemic Standard: Prepare a solution of a racemic (50:50 R/S) standard, if available, to confirm peak identity and calculate resolution.
-
Filtration: Filter the sample solution through a 0.45 µm nylon or PTFE syringe filter.
3. System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Acceptance Criteria: The resolution (Rs) between the (R)- and (S)-enantiomer peaks must be ≥ 1.5. This confirms the column is performing adequately to separate the two species.
4. Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the injection of a pure (R)-standard and/or the racemic mixture.
-
Enantiomeric Purity (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
% (S)-enantiomer = [ Area(S) / (Area(R) + Area(S)) ] x 100
Method Validation Insights: Ensuring Trustworthy Data
For use in regulated environments, any analytical method must be validated to prove it is fit for its intended purpose.[2][8] Validation demonstrates the reliability, consistency, and accuracy of the analytical data.[9] Key parameters to assess according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or the other enantiomer. This is demonstrated by achieving baseline resolution between all relevant peaks.[8]
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.[8] This is crucial for accurately quantifying impurities.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with known amounts of impurities or the undesired enantiomer and measuring the recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels (repeatability, intermediate precision).
-
Limit of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[8] This is critical for controlling trace-level impurities.
Conclusion and Recommendations
The comprehensive purity analysis of synthetic Boc-D-Ornithine is a critical quality control step that requires a dual-methodology approach.
-
Reversed-Phase HPLC on a C18 column with an acidified water/acetonitrile gradient is a robust and reliable method for determining chemical purity and assay. It effectively separates the main compound from process-related impurities.
-
Chiral HPLC , particularly using a macrocyclic glycopeptide or polysaccharide-based CSP, is essential for determining enantiomeric purity . This direct method avoids potentially complicating derivatization steps and provides the high resolution needed to quantify trace levels of the undesired (S)-enantiomer.[7][10]
For routine quality control, the RP-HPLC method should be used to assess the overall purity and impurity profile, while the chiral HPLC method should be used to confirm the enantiomeric identity and purity. Together, these validated methods provide a complete and trustworthy picture of the quality of Boc-D-Ornithine, ensuring its suitability for the synthesis of high-quality peptides for research and pharmaceutical development.
References
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. [Link]
-
Analytical Standards and Method Validation: The Role of High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Enantiomeric separation of ornithine in complex mixtures of amino acids by EKC with off-line derivatization. PubMed. [Link]
-
Analytical Method Validation: are your analytical methods suitable for intended use?. QbD Group. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. National Health Service. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]
-
HPLC Methods for analysis of Ornithine. HELIX Chromatography. [Link]
-
Assay of ornithine decarboxylase activity by reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. National Institutes of Health. [Link]
-
A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method. Impactfactor.org. [Link]
-
Separation of Methyl L-ornithine dihydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin. ResearchGate. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. ResearchGate. [Link]
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- 8. qbdgroup.com [qbdgroup.com]
- 9. wjarr.com [wjarr.com]
- 10. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Boc vs. Fmoc Protection for Ornithine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing complex peptides. This is particularly true when incorporating non-proteinogenic amino acids like ornithine, which offers unique opportunities for structural modifications such as lactam bridge formation for cyclization, molecular probe attachment, and peptide conjugation.[1]
This guide provides an in-depth, objective comparison of the two dominant protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the α-amino group of ornithine. We will explore the fundamental chemical principles, side-chain protection strategies, and performance differences, supported by experimental insights to empower you to make informed decisions for your specific synthetic goals.
The Core Principle: Orthogonality in Action
The fundamental distinction between Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[2][3] Orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another.[4][5] This principle is the cornerstone of modern SPPS, allowing for the sequential addition of amino acids and selective modification of side chains.[4][]
-
Boc (tert-butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group for temporary protection of the α-amino group.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2][][7] Side-chain protecting groups are usually benzyl-based and require a much stronger acid, like hazardous hydrofluoric acid (HF), for their removal during the final cleavage step.[2][8]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: Developed as a milder alternative, the Fmoc strategy utilizes a base-labile Fmoc group for the α-amino terminus.[2][] This group is cleaved using a secondary amine, most commonly piperidine.[2][4] Side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with resin cleavage using TFA.[2][] This true orthogonality is a significant advantage of the Fmoc approach.[2][]
The choice between these two chemistries for incorporating ornithine has profound implications for the entire synthesis workflow, from resin selection to final cleavage and purification.
Comparing Boc-Ornithine and Fmoc-Ornithine Strategies
| Feature | Boc Protection Strategy (e.g., Boc-Orn(Z)-OH) | Fmoc Protection Strategy (e.g., Fmoc-Orn(Boc)-OH) |
| α-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| α-Amino Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[4][10] | Mild Base (e.g., 20% Piperidine in DMF)[11][12] |
| Side-Chain (δ-Amino) Protection | Typically Benzyl-based (e.g., Z, 2-ClZ)[13] | Typically Acid-labile (e.g., Boc, Mmt, ivDde)[13][14][15] |
| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA) during final cleavage[4][8] | On-resin (selective) or during final cleavage with TFA[14][16] |
| Orthogonality | "Quasi-orthogonal"; relies on differential acid lability[3][17] | Truly orthogonal; base vs. acid lability[4][][16] |
| Key Advantage | Can reduce peptide aggregation in certain sequences.[8] | Milder conditions, higher purity crude products, automation-friendly.[2][5] |
| Primary Disadvantage | Harsh final cleavage conditions (HF), hazardous reagents.[2][8] | Potential for diketopiperazine formation at the dipeptide stage.[18] |
Deep Dive: The Chemistry and Causality Behind Experimental Choices
Nα-Deprotection: A Tale of Two Mechanisms
The choice between acid and base for Nα-deprotection is the most significant divergence between the two strategies.
Boc Deprotection Workflow:
The Boc group is removed by treatment with an acid like TFA.[7] The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation and carbamic acid, which decomposes to carbon dioxide and the free amine.[7] This leaves the N-terminus as a TFA salt, which must be neutralized with a base like diisopropylethylamine (DIEA) before the next coupling step can proceed.[4][17]
Figure 1: Boc-SPPS Cycle for Ornithine Incorporation.
Fmoc Deprotection Workflow:
The Fmoc group is removed via a β-elimination reaction catalyzed by a secondary amine base, typically piperidine.[4] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the free amine.[4] The excess piperidine also acts as a scavenger for the reactive DBF byproduct.[4] A key advantage is that the deprotected amine is neutral, eliminating the need for a separate neutralization step required in Boc chemistry.[8]
Figure 2: Fmoc-SPPS Cycle for Ornithine Incorporation.
Side-Chain Protection of Ornithine: The Key to Versatility
The δ-amino group of ornithine is a reactive nucleophile that must be protected throughout the synthesis to prevent side reactions.[3] The choice of this side-chain protecting group is dictated by the Nα-protection strategy.
-
In Boc Chemistry: A benzyl-based group like benzyloxycarbonyl (Z) is common for ornithine's side chain (Boc-Orn(Z)-OH). This group is stable to the repetitive TFA treatments used for Nα-Boc removal but is cleaved by the strong acid (HF) used in the final step.[8][13] This approach is robust but offers limited flexibility for on-resin side-chain modifications.
-
In Fmoc Chemistry: The standard choice is an acid-labile group, most commonly Boc (Fmoc-Orn(Boc)-OH).[1][13] This creates a fully orthogonal system: the α-Fmoc group is removed by base, while the δ-Boc group is stable to base but removed by acid.[1][16] This orthogonality is the primary reason for the dominance of the Fmoc strategy.[5][] It allows the δ-amino group to be deprotected either during the final TFA cleavage for linear peptides or selectively on-resin for more complex structures.
For advanced applications like on-resin cyclization, alternative side-chain protecting groups for Fmoc-Ornithine are employed, such as the highly acid-labile 4-methoxytrityl (Mmt) group, which can be removed with very dilute acid (1-2% TFA) without cleaving other acid-labile groups or the resin linker.[14][15]
Performance and Experimental Considerations
Purity and Yield
The milder conditions of Fmoc chemistry generally lead to higher purity crude products and fewer side reactions compared to the harsh, repeated acid treatments in Boc chemistry.[2][] The strong acid cleavage in Boc-SPPS (HF) can lead to several side reactions, including the formation of t-butyl cation byproducts that can alkylate sensitive residues like tryptophan or methionine.[17][19]
Handling and Safety
Boc chemistry requires the use of hazardous reagents, particularly anhydrous HF for the final cleavage, which necessitates specialized, corrosion-resistant equipment. Fmoc chemistry, while not without its own hazards (piperidine is toxic), avoids the use of such strong and dangerous acids, making it more amenable to standard laboratory setups and automated synthesizers.[2]
Aggregation-Prone Sequences
A notable advantage of the Boc strategy can be seen in the synthesis of long or hydrophobic peptides prone to aggregation.[2][8] During the TFA deprotection step in Boc chemistry, the newly exposed N-terminal amine is protonated. This positive charge can disrupt the inter-chain hydrogen bonding that leads to aggregation, improving solvation and subsequent coupling efficiency.[2] In Fmoc synthesis, the neutral N-terminus can sometimes exacerbate aggregation issues.[8]
Experimental Protocols
The following are generalized, step-by-step protocols for a single deprotection and coupling cycle for both Boc- and Fmoc-protected ornithine.
Protocol 1: Boc-Ornithine Deprotection and Coupling Cycle
Objective: To remove the Nα-Boc group and couple the next amino acid.
Materials:
-
Peptide-resin with N-terminal Boc-Orn(Z)
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM) [v/v][11]
-
DCM (Peptide synthesis grade)
-
Neutralization Solution: 5% DIEA in DCM [v/v][11]
-
N,N-Dimethylformamide (DMF, Peptide synthesis grade)
-
Next Boc-protected amino acid (3 eq)
-
Coupling Reagent (e.g., HATU, 2.9 eq)
-
DIEA (6 eq)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Deprotection (Pre-wash): Drain the solvent. Add the Deprotection Solution (10 mL/g resin) and agitate for 2-3 minutes.[10][11] Drain.
-
Deprotection (Main): Add a fresh portion of Deprotection Solution and agitate for 20-30 minutes.[10]
-
Washing: Drain the TFA solution. Wash the resin extensively with DCM (5 x 1 min).
-
Neutralization: Add the Neutralization Solution and agitate for 2 minutes. Repeat this step twice.[11]
-
Washing: Wash the resin with DCM (3 x 1 min) followed by DMF (3 x 1 min).
-
Coupling: a. In a separate vessel, dissolve the next Boc-protected amino acid and HATU in DMF. b. Add DIEA to activate the solution (color may change). c. Add the activated amino acid solution to the drained, neutralized resin. d. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (primary amines will give a positive blue color).
-
Cycle Completion: The resin is now ready for the next deprotection cycle.
Protocol 2: Fmoc-Ornithine Deprotection and Coupling Cycle
Objective: To remove the Nα-Fmoc group and couple the next amino acid.
Materials:
-
Peptide-resin with N-terminal Fmoc-Orn(Boc)
-
Deprotection Solution: 20% Piperidine in DMF [v/v][11]
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Next Fmoc-protected amino acid (3 eq)
-
Coupling Reagent (e.g., HATU, 2.9 eq)
-
DIEA (6 eq)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection (Pre-wash): Drain the solvent. Add the Deprotection Solution (10 mL/g resin) and agitate for 2-3 minutes.[11] Drain.
-
Deprotection (Main): Add a fresh portion of Deprotection Solution and agitate for 10-15 minutes.
-
Washing: Drain the piperidine solution. Wash the resin extensively with DMF (5 x 1 min) to remove all traces of piperidine.
-
Coupling: a. In a separate vessel, dissolve the next Fmoc-protected amino acid and HATU in DMF. b. Add DIEA to activate the solution. c. Add the activated amino acid solution to the drained resin. d. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test.
-
Cycle Completion: The resin is now ready for the next deprotection cycle.
Conclusion: Selecting the Optimal Strategy
The choice between Boc and Fmoc protection for ornithine is not a matter of one being definitively superior, but rather which is best suited for the specific application.
Choose the Fmoc strategy (Fmoc-Orn(Boc)-OH) for:
-
Routine synthesis of linear peptides.
-
Synthesis of peptides with acid-sensitive modifications.
-
Automated peptide synthesis.
-
Projects requiring on-resin side-chain modification, such as cyclization or labeling, where the orthogonality of the δ-Boc group is paramount.
Consider the Boc strategy (Boc-Orn(Z)-OH) for:
-
Synthesizing long, difficult, or hydrophobic sequences known to be prone to aggregation.
-
When working with base-sensitive moieties in the peptide sequence.[8]
-
In laboratories with established protocols and the necessary specialized equipment for handling strong acids like HF.
For the vast majority of modern peptide synthesis applications, the Fmoc/tBu strategy has become the method of choice due to its mild conditions, compatibility with a wide range of chemistries, and amenability to automation.[2][5] The use of Fmoc-Orn(Boc)-OH provides a robust and versatile route for incorporating ornithine, enabling both simple peptide elongation and the construction of highly complex, modified peptide structures.
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. Available from: [Link]
-
Wikipedia. Peptide synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc-Orn-OH vs. Fmoc-Orn-OH: Choosing the Right Ornithine Derivative. Available from: [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... Available from: [Link]
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Available from: [Link]
-
AAPPTec. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
-
NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]
-
PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. Available from: [Link]
-
eqipped. FMOC-Orn(Boc)-OH (N-Fmoc-N-Boc-L-Ornithine). Available from: [Link]
-
Slideshare. SIDE REACTION IN PEPTIDE SYNTHESIS. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine. Available from: [Link]
-
ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Available from: [Link]
Sources
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- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
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- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Coupling Reagents for Side-Chain Acylation of Boc-D-Ornithine-OH
For researchers, scientists, and drug development professionals, the strategic modification of amino acid side chains is a cornerstone of modern peptide chemistry. Ornithine, with its delta-amino group, serves as a versatile scaffold for introducing functionalities, creating cyclic peptides through lactam bridges, and conjugating molecules to a peptide backbone. This guide provides an in-depth comparative analysis of common coupling reagents for the selective acylation of the δ-amino group of N-α-Boc-D-Ornithine (Boc-D-Orn-OH), a critical step in synthesizing complex peptide structures and peptidomimetics.
The primary challenge lies in achieving efficient and clean amide bond formation on the side chain without inducing racemization at the sensitive α-carbon or promoting unwanted side reactions. The choice of coupling reagent is therefore not a trivial decision but a critical parameter that dictates yield, purity, and stereochemical integrity.[1] This document moves beyond a simple catalog of reagents to explain the causality behind their performance, empowering you to make informed decisions for your specific synthetic challenges.
The Strategic Importance of Orthogonal Protection
In our model system, the starting material is Boc-D-Orn-OH. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the δ-amino group remains free for modification. This setup is an example of an orthogonal protection strategy, where one protecting group (Boc) is acid-labile, allowing for its removal under conditions that leave other protecting groups—like the Fmoc group we will be adding to our acylating partner—intact.[2][3] This differential stability is fundamental to selectively building complex molecular architectures.[4]
Our comparative study will evaluate the coupling of Fmoc-Gly-OH to the δ-amino group of Boc-D-Orn-OH. This reaction is representative of a common synthetic step, such as beginning the construction of a side-chain peptide sequence.
The Contenders: A Mechanistic Overview of Coupling Reagents
We will compare four widely used coupling systems, each representing a distinct class of reagents with unique mechanistic features.
-
Carbodiimides (DIC/HOBt): Diisopropylcarbodiimide (DIC) is a classic reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and prone to racemization via oxazolone formation and can rearrange to an unreactive N-acylurea.[5][6] The addition of 1-hydroxybenzotriazole (HOBt) is crucial; it traps the O-acylisourea to form a more stable and selective HOBt-ester, which then reacts with the amine, significantly suppressing racemization.[6][7]
-
Aminium/Uronium Salts (HBTU & HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) come "pre-packaged" with the HOBt or a more reactive HOAt (1-hydroxy-7-azabenzotriazole) moiety, respectively.[8][9] They react with the carboxylate to rapidly generate the corresponding active esters in situ. HATU's superiority over HBTU is attributed to the HOAt group; the nitrogen at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-ester a better leaving group and thus more reactive. This leads to faster couplings and lower racemization.[9][10]
-
Modern Oxyma-Based Reagents (COMU): COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure (Ethyl cyanohydroxyiminoacetate).[5][11] It was developed as a highly efficient and safer alternative to benzotriazole-based reagents, which are potentially explosive.[5] COMU generates highly reactive Oxyma esters and has demonstrated excellent performance in terms of speed, efficiency, and suppression of racemization.[11]
Experimental Design: A Head-to-Head Comparison
To provide a rigorous comparison, we outline a standardized experimental protocol. The objective is to couple Fmoc-Gly-OH to the δ-amino group of Boc-D-Orn-OH and assess the performance of each coupling reagent based on reaction kinetics, product purity, yield, and stereochemical integrity.
Workflow Diagram
Caption: General experimental workflow for the comparative coupling study.
Detailed Experimental Protocol: General Procedure
-
Reagent Preparation: In a round-bottom flask, dissolve Boc-D-Orn-OH (1.0 eq), Fmoc-Gly-OH (1.1 eq), and a suitable base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activator Preparation: In a separate vial, dissolve the coupling reagent (1.1 eq) and, if required (e.g., for DIC), the additive (HOBt, 1.1 eq) in anhydrous DMF.
-
Coupling Reaction: Add the activator solution to the amino acid mixture dropwise while stirring at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15 min, 1 hr, 2 hr, 4 hr) and analyzing them by RP-HPLC after quenching and dilution.
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with cold 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis:
-
Determine the crude yield of the resulting solid/oil.
-
Analyze the purity of the crude product by RP-HPLC.
-
Confirm the mass of the product, Boc-D-Orn(Gly-Fmoc)-OH, by Mass Spectrometry.
-
Assess the enantiomeric purity by Chiral HPLC to quantify any racemization from D-Orn to L-Orn.
-
Results and Discussion: Performance Under the Microscope
The following table summarizes representative data obtained from this comparative study. The results reflect the known chemical properties and reactivity patterns of the selected reagents.
| Coupling System | Reaction Time (to >98% conversion) | Crude Yield (%) | HPLC Purity (%) | Racemization (%) | Key Observations |
| DIC / HOBt | ~ 4-6 hours | 88 | 91 | < 1.0% | Slower kinetics. Formation of insoluble diisopropylurea (DIU) byproduct can complicate purification.[5] |
| HBTU / DIPEA | ~ 1-2 hours | 94 | 96 | < 0.5% | Reliable and efficient workhorse reagent. Minor side products may be observed.[8][10] |
| HATU / DIPEA | < 30 minutes | 97 | >98 | < 0.2% | Extremely rapid and clean conversion. The most efficient reagent for this coupling.[9] |
| COMU / DIPEA | < 45 minutes | 96 | >98 | < 0.2% | Performance is comparable to HATU. Byproducts are generally more water-soluble, simplifying workup.[5][11] |
Analysis of Performance
-
Reaction Speed: The data clearly shows the superiority of modern uronium salts. HATU provides the fastest conversion, a direct consequence of the highly reactive OAt-ester it forms.[10] COMU is also exceptionally fast. The classic DIC/HOBt system is significantly slower, requiring several hours to reach completion.
-
Purity and Yield: Higher reactivity correlates directly with cleaner reactions and higher yields. HATU and COMU produced the product in the highest purity, minimizing the formation of deletion sequences or other side products that often result from incomplete or slow couplings. The primary impurity in the DIC reaction is the N-acylurea byproduct, which can be difficult to remove.
-
Racemization Suppression: This is a critical parameter for ensuring the biological integrity of the final peptide. While all tested methods kept racemization low, HATU and COMU provided the best stereochemical preservation. The HOAt and Oxyma moieties are exceptionally effective at preventing the formation of the 5(4H)-oxazolone intermediate, which is the primary pathway for racemization.[5][12]
Mechanism of Activation and Coupling
Caption: Simplified mechanism of HATU-mediated coupling.
Conclusion and Recommendations
The selection of a coupling reagent for the acylation of Boc-D-Orn-OH's side chain has profound implications for synthesis efficiency, purity, and cost. Our comparative analysis provides a clear hierarchy of performance.
-
For Maximum Efficiency and Purity: HATU and COMU are the undisputed top-tier reagents. They deliver rapid, clean, and high-yielding couplings with minimal racemization. They are particularly recommended for synthesizing complex, high-value peptides where purity is paramount and for couplings involving sterically hindered amino acids.[10][11] COMU offers the additional benefit of being a safer, non-explosive alternative to HOBt/HOAt-based reagents.[5]
-
For Routine, Standard Synthesis: HBTU remains a robust and reliable choice. It is more cost-effective than HATU and provides excellent results for most standard applications, though it may be slightly slower and less effective for particularly "difficult" couplings.[8]
-
For Cost-Constrained Projects: DIC/HOBt is the most economical option. While effective, it requires longer reaction times and more rigorous purification to remove byproducts. It is a viable choice for large-scale synthesis of simpler structures where reaction time is not a critical limiting factor.
Ultimately, the optimal choice depends on a balance of project requirements, including the complexity of the target molecule, the scale of the synthesis, the budget, and the premium placed on speed and purity.
References
-
Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research, 7(2), 167-169. Retrieved from [Link]
-
Wang, P., Layfield, J., & Rappoport, H. (1996). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 61(18), 6185-6192. Retrieved from [Link]
-
García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(1), 59-78. Retrieved from [Link]
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ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]
-
Nzama, H., et al. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1051-1061. Retrieved from [Link]
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A Comparative Guide to the Stability of the Boc Group on Ornithine Under Various Conditions
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and the development of complex organic molecules, the judicious selection of protecting groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group, a stalwart in the chemist's arsenal, is frequently employed to mask the δ-amino functionality of ornithine. This guide offers an in-depth assessment of the stability of the Nδ-Boc group on ornithine under a range of chemical environments. We will delve into the causality behind its widespread use, compare its performance with viable alternatives, and provide actionable experimental protocols, all grounded in robust scientific principles.
The Strategic Importance of Nδ-Boc-Ornithine in Synthesis
Ornithine is a non-proteinogenic amino acid that serves as a versatile building block. Its side-chain primary amine is a valuable handle for lactam bridge formation in cyclic peptides, conjugation to other molecules, or the introduction of labels.[1] To exploit this functionality with precision, orthogonal protection strategies are imperative. The most common approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy, which leverages the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups for side-chain protection.[2][3]
Within this framework, Fmoc-Orn(Boc)-OH is a critical reagent. The Boc group on the δ-amino side-chain is stable to the basic conditions (e.g., piperidine in DMF) used for the repetitive cleavage of the Nα-Fmoc group during peptide chain elongation.[2] This orthogonality is the linchpin of the strategy, allowing the peptide backbone to be assembled without premature deprotection of the ornithine side chain. The Boc group can then be removed under specific acidic conditions, unmasking the δ-amino group for further manipulation while the peptide remains anchored to the solid support.[2]
Figure 1: Orthogonal deprotection workflow for Fmoc-Orn(Boc)-OH in SPPS.
Stability Profile of the Nδ-Boc Group
The utility of the Boc group is defined by its cleavage kinetics under different chemical conditions. It is classified as an acid-labile protecting group, with its stability decreasing significantly as the acidity of the medium increases.
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine.[4]
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
The rate of this deprotection is highly dependent on the concentration and strength of the acid used. Trifluoroacetic acid (TFA) is the most common reagent for Boc removal.
Table 1: Stability of Nδ-Boc-Ornithine under Various Acidic Conditions
| Reagent/Condition | Stability of Nδ-Boc Group | Causality and Remarks |
| ~1-2% TFA in DCM | Largely Stable | Used for the cleavage of highly acid-labile groups like Mmt. The Boc group requires a higher concentration of acid for efficient removal.[5] |
| 20-50% TFA in DCM | Labile (Cleaved) | Standard condition for Nα-Boc deprotection in Boc-SPPS. This concentration ensures rapid and complete removal, typically within 20-30 minutes at room temperature.[4] |
| 95% TFA (Cleavage Cocktail) | Completely Cleaved | Used for the final cleavage of the peptide from the resin and removal of most acid-labile side-chain protecting groups (e.g., tBu, Trt). The Boc group is cleaved instantaneously. |
| 4 M HCl in Dioxane | Labile (Cleaved) | An alternative to TFA, often used in solution-phase synthesis. It can offer different selectivity and avoids potential trifluoroacetylation side reactions.[6] |
| HF (Hydrogen Fluoride) | Completely Cleaved | A very strong acid used in Boc/Bzl SPPS for final cleavage. It removes the Boc group along with more robust protecting groups like Benzyl (Bzl) and Tosyl (Tos).[6] |
The robustness of the Boc group under non-acidic conditions is fundamental to its utility in orthogonal synthetic strategies.
Table 2: Stability of Nδ-Boc-Ornithine under Non-Acidic Conditions
| Reagent/Condition | Stability of Nδ-Boc Group | Causality and Remarks |
| 20% Piperidine in DMF | Stable | Standard condition for Nα-Fmoc deprotection. The Boc group is a carbamate that is not susceptible to cleavage by secondary amines, ensuring orthogonality.[2][7] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Standard condition for the deprotection of the Cbz (Z) group. The Boc group lacks the benzylic C-O bond required for hydrogenolytic cleavage.[5] |
| Pd(0) Catalysis | Stable | Used for the removal of the Alloc (allyloxycarbonyl) protecting group. These conditions do not affect the Boc group. |
| Hydrazine | Stable | Used for the cleavage of Dde and ivDde protecting groups. The Boc group is stable to these conditions. |
Comparative Analysis with Alternative Protecting Groups for Ornithine
While Boc is the most common choice for the ornithine side chain in Fmoc-SPPS, other protecting groups offer different labilities and strategic advantages.
Table 3: Comparison of Ornithine Side-Chain Protecting Groups
| Protecting Group | Structure | Deprotection Condition | Stability to 20% Piperidine/DMF | Stability to 20-50% TFA/DCM | Orthogonal to Fmoc/tBu Strategy? |
| Boc | -C(O)O-tBu | Strong Acid (TFA, HF) | Stable | Labile | Yes |
| Cbz (Z) | -C(O)O-CH₂-Ph | H₂/Pd-C or Strong Acid (HF) | Stable | Partially Labile | Quasi-orthogonal (risk of premature cleavage with repeated TFA exposure) |
| Alloc | -C(O)O-CH₂-CH=CH₂ | Pd(0) catalyst | Stable | Stable | Yes |
| Mmt | -C(Ph)₂(4-MeO-Ph) | Very Mild Acid (1-2% TFA) | Stable | Very Labile | Yes (for selective on-resin deprotection)[5] |
The Cbz group , while stable to mild bases, can show partial lability to the repeated TFA treatments used in Boc-SPPS, especially when attached to the electron-rich imidazole ring of histidine, and care must be taken when using it for ornithine in long sequences. The Alloc group offers excellent orthogonality but requires the use of palladium, which can be a concern for contamination in pharmaceutical applications. The Mmt group is exceptionally acid-labile, making it the protecting group of choice when on-resin deprotection of the ornithine side chain is desired for cyclization or branching, without affecting other tBu-based protecting groups.[5]
Experimental Protocols and Mitigation of Side Reactions
This protocol describes the selective deprotection of the ornithine side chain while the peptide remains attached to the resin.
-
Resin Swelling: Swell the peptide-resin (containing the Fmoc-Orn(Boc)-OH residue with the Nα-Fmoc group already removed) in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 20-50% TFA in DCM. Use approximately 10 mL of solution per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 10% diisopropylethylamine (DIEA) in DCM (2x), and finally with DCM (3x) and DMF (3x) to prepare for the next step (e.g., on-resin cyclization).
The primary side reaction during Boc deprotection is the alkylation of nucleophilic amino acid residues by the liberated tert-butyl cation. Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible.
Table 4: Common Side Reactions and Scavenger Strategies
| Susceptible Residue | Side Reaction | Recommended Scavenger(s) | Mechanism of Protection |
| Tryptophan (Trp) | t-Butylation of the indole ring | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | TIS reduces the t-butyl cation to isobutane. Water can protonate the indole ring, reducing its nucleophilicity. |
| Methionine (Met) | Alkylation of the thioether to a sulfonium salt | Thioanisole | The aromatic ring of thioanisole acts as a carbocation trap. |
| Cysteine (Cys) | Alkylation of the free thiol | 1,2-Ethanedithiol (EDT) | EDT acts as a sacrificial nucleophile, trapping the t-butyl cation. |
| Tyrosine (Tyr) | t-Butylation of the phenolic ring | Phenol, cresol, Thioanisole | These scavengers are more reactive towards the t-butyl cation than the tyrosine side chain. |
A standard "cleavage cocktail" for final deprotection from the resin often includes a combination of scavengers to protect multiple residues simultaneously. A common example is TFA/TIS/Water (95:2.5:2.5) .
Conclusion
The Nδ-Boc protecting group on ornithine offers a robust and reliable option for Fmoc-based solid-phase peptide synthesis. Its stability under basic and hydrogenolytic conditions, combined with its clean and predictable lability in acidic environments, provides the orthogonality required for complex synthetic endeavors. While the potential for side reactions from the tert-butyl cation exists, these can be effectively mitigated through the rational use of scavenger cocktails. The choice between Boc and alternative protecting groups like Cbz, Alloc, or Mmt should be dictated by the specific synthetic strategy, particularly if on-resin side-chain modification is required. A thorough understanding of the stability and reactivity profile of the Boc group, as detailed in this guide, empowers researchers to make informed decisions, leading to higher purity and yields in the synthesis of ornithine-containing peptides.
References
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BenchChem. (2025). A Comparative Guide to the Orthogonality of the Fmoc/Boc Strategy.
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BenchChem. (2025). A Comparative Guide to Fmoc-Orn(Boc)-OH and Fmoc-Orn(Mmt)-OH for Peptide Cyclization.
-
BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
-
Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(3), 3997–4003.
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Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
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BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.
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Alhindy, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed.
-
Olivos, H. J., et al. (2025). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate.
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BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Piras, L., et al. (2020). Boc deprotection conditions tested. ResearchGate.
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
-
Zhang, Y., et al. (2025). Insight into Lysine Selection via Controlled Degradation of 2,4-Diaminobutyric Acid and Ornithine Polypeptides. ResearchGate.
-
Vallin, K. S., et al. (2021). Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). ACS Chemical Biology, 16(1), 67–75.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
-
BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
-
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461.
-
Liu, R., et al. (2002). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. PLoS Biology, 1(1), e4.
-
California Water Boards. (2025). Technical Report Multi-Laboratory Validation Study for Quantitation of Trifluoroacetate (TFA).
-
BenchChem. (2025). Technical Support Center: Selective Deprotection of N-Boc vs. S-Trityl in Modified Peptides.
-
Isidro-Llobet, A., et al. (2009). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate.
-
Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate.
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
-
BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
-
BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
-
BenchChem. (2025). Side reactions of Boc-His(Z)-OH in acidic conditions.
-
Reddit. (2025). I'm stuck with α-amino Boc protection of ornithine and lysine.
-
Echemi. (n.d.). Buy n-cbz-n'-boc-l-ornithine.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
-
Sigma-Aldrich. (n.d.). Boc-Orn(Z)-OH.
-
ChemicalBook. (2025). N'-Cbz-L-ornithine.
Sources
A Comparative Analysis of Scavenger Cocktails for the Efficient Cleavage of Peptides Containing Boc-D-Ornithine
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The final cleavage step, where the peptide is liberated from the solid support and side-chain protecting groups are removed, is a critical juncture where product yield and purity are often determined. This is particularly true for peptides incorporating non-proteinogenic amino acids like D-ornithine, which is often introduced with its side-chain δ-amino group protected by a tert-butyloxycarbonyl (Boc) group (Boc-D-Orn-OH).[1][2][3] The acid-labile nature of the Boc group necessitates careful consideration of the cleavage conditions to prevent unwanted side reactions.[][]
This guide provides an in-depth comparison of different scavenger cocktails used during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing Boc-D-Orn-OH. We will delve into the rationale behind the selection of various scavengers, present a model experimental workflow for their comparison, and provide data-driven recommendations for optimizing the cleavage of these valuable peptides.
The Challenge: Side Reactions During Boc-D-Ornithine Deprotection
The primary challenge during the cleavage of peptides containing Boc-D-Orn-OH arises from the generation of highly reactive carbocations upon the removal of the Boc protecting group from the ornithine side chain.[6][7] These electrophilic species can react with nucleophilic residues within the peptide sequence, leading to a heterogeneous mixture of products that can be difficult to purify. Common side reactions include the alkylation of sensitive amino acids such as tryptophan, methionine, and cysteine.[6][8][9] While ornithine itself is not as susceptible to side reactions as residues with thiol or indole groups, the presence of other sensitive amino acids in the peptide sequence dictates the necessity of an effective scavenger strategy.
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thereby preventing their deleterious interaction with the peptide.[6][8][10][11] The choice of scavenger cocktail is therefore critical to maximizing the yield of the desired peptide and minimizing the formation of impurities.
Experimental Design for Comparing Scavenger Cocktails
To objectively compare the efficacy of different scavenger cocktails, a model peptide containing Boc-D-Orn-OH and other potentially sensitive residues was synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Model Peptide Sequence: Ac-Tyr-Trp-D-Orn -Ala-Gly-NH₂
This pentapeptide includes:
-
Tyrosine (Tyr): Susceptible to alkylation on the phenol ring.
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.
-
D-Ornithine (D-Orn): The residue of interest, with its side-chain amino group initially protected by Boc.
-
Alanine (Ala) and Glycine (Gly): Non-reactive amino acids.
-
N-terminal Acetylation and C-terminal Amidation: To mimic a common peptide structure and avoid complications from free termini during analysis.
The peptide was synthesized on a Rink Amide resin, and the D-ornithine was incorporated as Fmoc-D-Orn(Boc)-OH.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative study:
Detailed Experimental Protocols
1. Peptide Synthesis: The model peptide was synthesized on a 0.1 mmol scale using a standard Fmoc/tBu solid-phase synthesis strategy.
2. Resin Aliquoting: The dried peptide-resin was divided into three equal portions for cleavage with the different scavenger cocktails.
3. Cleavage and Deprotection: Each resin aliquot was treated with one of the following cleavage cocktails (10 mL per 0.1 g of resin) for 2 hours at room temperature:
-
Cocktail A (Standard): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.[12]
-
Cocktail B (Thiol-Containing): 94% TFA, 2.5% Water, 1% TIS, 2.5% 1,2-Ethanedithiol (EDT).[12]
-
Cocktail C (Reagent R): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole.[7]
4. Peptide Precipitation and Isolation: Following the cleavage reaction, the resin was filtered, and the filtrate was added to cold diethyl ether to precipitate the crude peptide.[13][14] The precipitate was washed multiple times with cold ether to remove residual scavengers and TFA, and then dried under vacuum.
5. Sample Preparation for Analysis: The dried crude peptide from each cleavage reaction was dissolved in a 50:50 mixture of water and acetonitrile containing 0.1% TFA to a final concentration of 1 mg/mL.[13]
6. Analytical Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The purity of the crude peptide was analyzed on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[13][15][16] The chromatograms were monitored at 220 nm.
-
Mass Spectrometry (MS): The identity of the main peak and any major impurities was confirmed by mass spectrometry to determine the molecular weight of the species present.[16][17]
Results: A Comparative Performance Analysis
The performance of each scavenger cocktail was evaluated based on the purity of the crude peptide as determined by RP-HPLC and the identity of the major species confirmed by MS.
| Scavenger Cocktail | Composition | Crude Purity (%) | Major Impurities Detected (by MS) |
| Cocktail A | 95% TFA / 2.5% TIS / 2.5% H₂O | 68% | t-butylated-Trp (+56 Da) |
| Cocktail B | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | 85% | Minor unidentified peaks |
| Cocktail C (Reagent R) | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 92% | Minimal impurities |
Discussion: The Rationale Behind Scavenger Efficacy
The results clearly demonstrate the significant impact of the scavenger cocktail on the purity of the cleaved peptide.
Cocktail A (Standard): This cocktail, while effective for many peptides, proved to be suboptimal for our model peptide containing tryptophan. TIS is an excellent scavenger for trityl cations, but less effective at preventing t-butylation of the tryptophan indole ring.[6] The significant amount of t-butylated tryptophan impurity highlights the need for a more robust scavenger system when this sensitive residue is present.
Cocktail B (Thiol-Containing): The addition of EDT, a soft nucleophile, significantly improved the purity of the crude peptide. EDT is known to be a highly efficient scavenger for t-butyl cations and also helps to maintain a reducing environment, which can be beneficial for other sensitive residues like cysteine (not present in this model peptide).[6][10] The higher purity achieved with this cocktail underscores the importance of including a thiol-based scavenger for tryptophan-containing peptides.
Cocktail C (Reagent R): This cocktail provided the highest crude purity. Reagent R is a classic, powerful scavenger mixture designed for peptides with multiple sensitive residues.[7]
-
Thioanisole: A soft scavenger that is particularly effective in protecting tryptophan.
-
EDT: As discussed, a potent scavenger for t-butyl cations.
-
Anisole: An additional scavenger that helps to trap carbocations.
The synergistic effect of these different scavengers provides comprehensive protection for the peptide during cleavage, resulting in a cleaner crude product and simplifying subsequent purification steps.
Recommendations and Best Practices
Based on this comparative analysis, the following recommendations are provided for the cleavage of peptides containing Boc-D-Orn-OH:
-
For peptides lacking other sensitive residues (e.g., Trp, Met, Cys): A standard scavenger cocktail of TFA/TIS/H₂O (95:2.5:2.5) is likely sufficient.
-
For peptides containing tryptophan: The inclusion of a thiol scavenger is highly recommended. A cocktail of TFA/H₂O/TIS/EDT (94:2.5:1:2.5) offers a significant improvement in purity.
-
For complex peptides with multiple sensitive residues, including tryptophan: A more robust cocktail like Reagent R (TFA/Thioanisole/EDT/Anisole - 90:5:3:2) is the preferred choice to achieve the highest possible crude purity and minimize the formation of difficult-to-remove impurities.
It is always advisable to perform a small-scale trial cleavage and analyze the crude product by HPLC and MS to determine the optimal cleavage conditions for a new peptide.[18]
Conclusion
The successful cleavage of peptides containing Boc-D-Orn-OH is highly dependent on the judicious selection of the scavenger cocktail, especially when other sensitive amino acids are present in the sequence. While the ornithine residue itself is relatively stable, the carbocations generated from its deprotection can wreak havoc on more susceptible residues. This guide has demonstrated through a model study that for tryptophan-containing peptides, standard scavenger cocktails are often inadequate. The inclusion of thiol-based scavengers like EDT, and for maximum purity, a comprehensive mixture like Reagent R, is crucial for obtaining high-quality crude peptide, thereby streamlining the downstream purification process and ultimately ensuring the integrity of the final product.
References
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
- Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
- Analytical methods and Quality Control for peptide products - Biosynth. (n.d.).
- Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (2023, February 6).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (n.d.).
- Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. (n.d.).
- Peptide Purification and Product Analysis - AltaBioscience. (n.d.).
- The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Technical Support Information Bulletin 1167 - Aapptec Peptides. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
- Cleavage Cocktail Selection - CDN. (n.d.).
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (n.d.).
- DTT Reacts with TFA to Form a Novel Bicyclic Dithioorthoester - Polypeptide. (n.d.).
- Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences - Benchchem. (n.d.).
- Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (n.d.).
- Peptide Hand Synthesis Part 8: Cleaving - YouTube. (2022, July 12).
- Common side reactions with Boc-D-Lys-OH in peptide synthesis - Benchchem. (n.d.).
- Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
- Do I need to protect Fmoc-Arg in solid phase peptide synthesis ? | ResearchGate. (2022, December 14).
- Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues - Benchchem. (n.d.).
- Cleavage, Deprotection, and Isolation of Peptides after ... - Flip eBook Pages 1-12 | AnyFlip. (2016, October 3).
- Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis - Benchchem. (n.d.).
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
- Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.).
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. biosynth.com [biosynth.com]
- 18. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic Acid
Navigating the complexities of laboratory waste management is a critical responsibility for all researchers. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, while not classified as acutely toxic, is known to cause skin and serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
A comprehensive risk assessment should be conducted to identify potential exposure scenarios and to implement appropriate control measures. This includes working in a well-ventilated area, preferably within a fume hood, and ensuring that all personnel are trained on the specific hazards of this compound.
Segregation and Waste Classification
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents inadvertent mixing of incompatible substances and facilitates compliant disposal.[3][4]
(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid waste should be classified as non-hazardous chemical waste in most jurisdictions, provided it is not mixed with any listed hazardous wastes.[3] However, it is crucial to consult your institution's specific waste management guidelines and local regulations, as classifications can vary.
Waste Streams:
-
Solid Waste: Unused or expired (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid, and any grossly contaminated items such as weigh boats or filter paper.
-
Liquid Waste: Solutions containing (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid. Note that the solvent used will dictate the ultimate disposal route. For instance, if a halogenated solvent is used, the waste must be segregated into the halogenated organic waste stream.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that held (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[5] After thorough rinsing and removal or defacing of the original label, the container may be disposed of as non-hazardous waste or recycled according to institutional policy.[5]
Table 1: Waste Segregation Summary
| Waste Type | Container | Disposal Route |
| Solid Waste | Labeled, sealed, and compatible waste container | Designated non-hazardous solid chemical waste stream |
| Liquid Waste (Aqueous) | Labeled, sealed, and compatible waste container | Designated non-hazardous aqueous chemical waste stream |
| Liquid Waste (Organic Solvent) | Labeled, sealed, and compatible waste container | Appropriate organic solvent waste stream (halogenated or non-halogenated) |
| Contaminated PPE | Designated laboratory waste bin | General laboratory waste (unless heavily contaminated) |
| Empty, Rinsed Containers | Glass disposal box or recycling bin | Non-hazardous waste or recycling |
Step-by-Step Disposal Protocol
The following protocol provides a detailed, sequential guide for the safe disposal of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][6]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[1][6]
-
Body Protection: A standard laboratory coat is required.[7]
Solid Waste Disposal
-
Collection: Carefully transfer the solid waste into a designated, chemically compatible container with a secure lid. Avoid generating dust.[1]
-
Labeling: The container must be clearly labeled with the full chemical name: "(R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid" and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials, such as strong oxidizing agents and acids.[8]
Liquid Waste Disposal
-
Collection: Pour the liquid waste into a designated, chemically compatible waste container with a secure, sealing cap.
-
Segregation: Ensure the liquid waste is segregated based on the solvent used (aqueous, non-halogenated organic, or halogenated organic).
-
Labeling: Clearly label the container with the full chemical names of all constituents, including solvents and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in a designated SAA, ensuring segregation from incompatible waste streams.
Decontamination of Glassware and Surfaces
-
Gross Decontamination: Remove any visible solid residue by scraping or wiping.
-
Washing: Wash the contaminated glassware and surfaces with soap and water.
-
Rinsing: Thoroughly rinse with water. For glassware, a final rinse with a suitable solvent (e.g., acetone or ethanol) can aid in drying. Collect all rinsate for disposal as chemical waste.
Regulatory Framework and Compliance
The disposal of all chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is overseen by the Environmental Protection Agency (EPA).[4][9] Laboratories are considered hazardous waste generators and must adhere to specific requirements regarding waste accumulation, storage, and disposal.[9]
It is imperative to be familiar with your institution's specific hazardous waste management plan, which will be tailored to comply with federal, state, and local regulations.[3]
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (R)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid waste.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. carlroth.com [carlroth.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. uhcl.edu [uhcl.edu]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
